Product packaging for Magnesium fumarate(Cat. No.:CAS No. 6880-23-5)

Magnesium fumarate

Cat. No.: B1232326
CAS No.: 6880-23-5
M. Wt: 138.36 g/mol
InChI Key: QUIOHQITLKCGNW-TYYBGVCCSA-L
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Description

Overview of Magnesium and Fumarate (B1241708) in Biological and Chemical Systems

Magnesium fumarate is a chemical entity that brings together two crucial components of biological systems: the essential mineral magnesium and the key metabolite fumarate. ontosight.ai Understanding the individual significance of these two components is fundamental to appreciating the scientific interest in their combined form.

Magnesium (Mg²⁺) is an abundant and vital mineral in the human body, playing a critical role in a vast array of biochemical processes. nih.gov It is a cofactor in over 300 enzyme systems that regulate diverse reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. nih.govnih.gov

A primary role of magnesium is its involvement in energy production. It is essential for processes like oxidative phosphorylation and glycolysis. nih.gov Specifically, adenosine (B11128) triphosphate (ATP), the main source of energy in cells, must bind to a magnesium ion to be biologically active; this complex is often referred to as Mg-ATP. wikipedia.org This interaction is crucial for the stability of all polyphosphate compounds, including those involved in DNA and RNA synthesis. nih.govwikipedia.org

Magnesium is also indispensable for the structural development of bone and is required for the synthesis of the antioxidant glutathione (B108866). nih.gov It participates in the active transport of calcium and potassium ions across cell membranes, a process vital for nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm. nih.gov Due to its physicochemical properties, intracellular magnesium can bind to the nucleus, ribosomes, and cell membranes, contributing to their stability and function. bibliotekanauki.pl

Key Enzymatic and Cellular Functions of Magnesium:

FunctionDescriptionKey Molecules/Pathways Involved
Energy Metabolism Required for ATP synthesis and utilization. nih.govwikipedia.orgGlycolysis, Oxidative Phosphorylation, Krebs Cycle nih.govbibliotekanauki.plnih.gov
Nucleic Acid Synthesis Essential for the synthesis of DNA and RNA. nih.govwikipedia.orgDNA and RNA polymerases
Protein Synthesis Required for ribosome stability and the process of protein synthesis. bibliotekanauki.pljournals.co.zaRibosomes, transfer RNA (tRNA)
Ion Transport A cofactor for ion pumps that transport calcium and potassium across cell membranes. nih.govjournals.co.zaNa⁺/K⁺-ATPase, Ca²⁺-ATPase
Structural Integrity Contributes to the structural development of bone and stabilizes cellular components like membranes and ribosomes. nih.govbibliotekanauki.plBone matrix, cell membranes
Signal Transduction Involved in signaling pathways, for example, through the activation of G proteins. journals.co.zaG proteins, adenylate cyclase

Fumarate, the ionized form of fumaric acid, is a critical intermediate in central metabolic pathways. Its most well-known role is in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), which is a fundamental series of chemical reactions used by all aerobic organisms to generate energy. In the seventh step of the Krebs cycle, the enzyme fumarate hydratase (fumarase) catalyzes the reversible hydration of fumarate to form L-malate. pomona.edu

Beyond the Krebs cycle, fumarate is also a key link to the urea (B33335) cycle, the metabolic process for disposing of excess nitrogen in the body. researchgate.netnews-medical.net During the urea cycle, argininosuccinate (B1211890) is cleaved to produce arginine and fumarate. wikipedia.org This fumarate can then enter the Krebs cycle, connecting the two pathways and allowing for the interplay between amino acid and energy metabolism. wikipedia.orgvaia.com

In recent years, research has also highlighted fumarate's role as a signaling molecule. researchgate.net Accumulation of fumarate can have significant effects on cellular processes, including the epithelial-mesenchymal transition (EMT), a process involved in development and cancer metastasis. researchgate.net It has been shown to act as a competitive inhibitor of certain enzymes, which can lead to changes in gene expression and cellular signaling. frontiersin.org

Fumarate's Roles in Metabolic and Signaling Pathways:

PathwayRole of FumarateKey Enzymes/Processes
Krebs (TCA) Cycle Intermediate metabolite, converted to L-malate. pomona.eduFumarate hydratase (fumarase)
Urea Cycle Produced from the breakdown of argininosuccinate, linking the urea cycle to the Krebs cycle. news-medical.netwikipedia.orgArgininosuccinate lyase
Cellular Signaling Acts as a signaling molecule that can influence cellular processes like EMT and the DNA damage response. researchgate.netresearchgate.netpnas.orgInhibition of 2-oxoglutarate-dependent oxygenases frontiersin.org

The investigation of this compound as a single compound stems from the hypothesis that combining these two biologically crucial components could offer synergistic or enhanced effects. The primary rationale revolves around bioavailability and cellular function.

Organic magnesium salts, such as this compound, are often studied for their potentially higher bioavailability compared to inorganic forms like magnesium oxide. researchgate.netresearchgate.net Research in animal models has suggested that organic salts are more readily absorbed. researchgate.net The fumarate component, being an organic acid, may facilitate the absorption of magnesium in the gut. wiseowlhealth.com

Furthermore, since both magnesium and fumarate are integral to cellular energy production, providing them as a single entity could theoretically support mitochondrial function more directly. nih.govembopress.org Research has explored the use of this compound in various contexts, from its effects on blood metabolites and meat quality in animals to its pharmacokinetics in humans. magnesium-ges.denih.gov The underlying idea is that this compound delivers two essential molecules that are intrinsically linked in metabolic pathways.

Fumarate as a Key Metabolite in Central Metabolic Pathways (e.g., Krebs Cycle, Urea Cycle)

Historical Perspectives and Evolution of Research on this compound and Related Compounds

The study of magnesium in a scientific context began to gain momentum in the early 20th century, with its essential character for life being acknowledged in 1926. nih.gov The subsequent decades laid the foundation for understanding its physiological and clinical importance. nih.gov The modern era of magnesium research, characterized by international collaboration, began in the 1970s. nih.gov

Research into different forms of magnesium supplements, including organic salts like fumarate, is a more recent development, driven by the interest in improving bioavailability and targeted physiological effects. nih.govresearchgate.net Studies on this compound specifically have appeared in scientific literature exploring its pharmacokinetic properties and its effects in biological systems. For instance, a 1997 study investigated the bioavailability and pharmacokinetics of magnesium after the administration of this compound tablets to human volunteers. nih.gov Another study in 1995 examined the effects of dietary this compound supplementation on blood metabolites and meat quality in pigs, suggesting it could reduce pre-slaughter stress reactions. magnesium-ges.de

More broadly, the synthesis and characterization of metal-organic frameworks (MOFs) involving fumarate, such as aluminum fumarate, have been a subject of materials science research, sometimes with applications related to magnesium alloys. researchgate.netdntb.gov.ua While not directly studying this compound as a biological agent, this research highlights the chemical versatility of fumarate in forming structured compounds with metals. The synthesis of various magnesium-based coordination networks with different organic linkers is also an active area of research. acs.org

Scope and Objectives of Academic Inquiry into this compound

The academic investigation into this compound encompasses several distinct but related objectives:

Pharmacokinetic Profiling: A primary goal is to understand how this compound is absorbed, distributed, metabolized, and excreted by the body. Studies aim to determine its bioavailability compared to other magnesium salts. nih.gov

Cellular and Metabolic Effects: Researchers are interested in how this compound influences cellular processes, particularly those related to energy metabolism where both magnesium and fumarate play a role. nih.govembopress.orgelifesciences.org This includes investigating its impact on mitochondrial function and related metabolic pathways.

Physiological and Applied Research: Studies have explored the effects of this compound in whole-organism models. For example, research has examined its potential to mitigate stress responses in animals. magnesium-ges.defrontiersin.org

Synthesis and Characterization: In the field of materials science and chemistry, an objective is to synthesize and structurally characterize magnesium-based compounds, including those with fumarate as a linker, to create new materials with specific properties. acs.orgmdpi.com

These inquiries are often part of a broader effort to develop more effective ways to supplement magnesium and to understand the intricate interplay between minerals and metabolites in maintaining health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2MgO4 B1232326 Magnesium fumarate CAS No. 6880-23-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6880-23-5

Molecular Formula

C4H2MgO4

Molecular Weight

138.36 g/mol

IUPAC Name

magnesium;(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+;

InChI Key

QUIOHQITLKCGNW-TYYBGVCCSA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Mg+2]

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].[Mg+2]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[Mg+2]

Other CAS No.

7704-71-4

Synonyms

ammonium fumarate
fumaric acid
Furamag
mafusol
magnesium fumarate
sodium fumarate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Magnesium Fumarate

Established and Novel Synthesis Routes for Magnesium Fumarate (B1241708)

The synthesis of magnesium fumarate can be achieved through various chemical pathways, leveraging both traditional and modern methodologies. These routes are primarily designed to yield a product with high purity and specific crystalline forms, suitable for its diverse applications.

Aqueous and Solid-State Reaction Pathways

A common and straightforward method for preparing this compound involves the reaction of fumaric acid with a magnesium source, such as magnesium carbonate or magnesium oxide, in an aqueous medium. google.com A typical aqueous synthesis involves dissolving the magnesium source in water, followed by the gradual addition of fumaric acid. The reaction mixture is then heated to facilitate the reaction, often at temperatures ranging from 80°C to 90°C, for a period of two to three hours. google.com Following the reaction, the solution is filtered to remove any unreacted materials. The resulting filtrate is then concentrated and cooled to induce crystallization of the this compound product. google.com The final product, a white solid, is collected by filtration and dried. google.com Yields for this type of process have been reported to be in the range of 79.3% to 82.8%. google.com

Solid-state synthesis, including mechanochemical methods like resonant acoustic mixing (RAM), presents a greener alternative to solvent-based routes. nih.gov These methods can produce metal-organic frameworks (MOFs) like fumarate-based structures at room temperature and atmospheric pressure, often without the need for solvents. nih.gov For instance, iron fumarate has been successfully synthesized using RAM with a significant surface area. nih.gov While this technique has been demonstrated for other metal fumarates, its specific application to this compound synthesis offers a potential avenue for more sustainable production. nih.gov

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fumaric AcidMagnesium CarbonateWater90282.8 google.com
Fumaric AcidMagnesium CarbonateWater80379.3 google.com
Disodium (B8443419) FumarateAluminum Sulfate OctadecahydrateWater/NaOHRoom Temp1- nih.gov
Fumaric AcidMetal AcetylacetonatesWaterRoom Temp->85 acs.org

Biocatalytic and Biotechnological Synthesis Approaches for Fumarate Precursors

The production of fumaric acid, the essential precursor for this compound, is increasingly shifting towards biotechnological methods as a more sustainable alternative to petrochemical routes. nih.govthuenen.de These "green production" technologies often utilize renewable raw materials and microbial fermentation. nih.govpan.olsztyn.pl

Filamentous fungi, particularly from the genus Rhizopus such as R. oryzae and R. arrhizus, are widely used for fumaric acid production due to their high yields. mdpi.commdpi.com These microorganisms can convert sugars, including those derived from lignocellulosic biomass like corncob, into fumaric acid through fermentation. mdpi.com Research has focused on optimizing fermentation conditions, including the use of immobilized cells and simultaneous saccharification and fermentation (SSF) processes, to enhance production titers. pan.olsztyn.plmdpi.com For example, using R. oryzae with hydrolyzed corncob in an SSF process has been shown to significantly improve fumaric acid yields compared to separate hydrolysis and fermentation. mdpi.com

Recent advancements in biocatalysis also include the use of enzyme systems for the synthesis of fumarate. One such system involves the visible-light-driven synthesis of fumarate from biobased pyruvate (B1213749) and gaseous CO2, employing a combination of a photocatalytic NADH regeneration system and dual biocatalysts, malate (B86768) dehydrogenase (MDH) and fumarase (FUM). rsc.org This innovative approach demonstrates the potential for producing fumarate precursors from renewable resources and CO2, further enhancing the sustainability of this compound production. rsc.org

Microorganism/Enzyme SystemSubstrateProcessProductYield/TiterReference
Rhizopus oryzaeGlucoseFermentationFumaric Acid~88% mass yield mdpi.com
Rhizopus oryzaeHydrolyzed CorncobSimultaneous Saccharification and FermentationFumaric Acid41.32 g/L mdpi.com
Rhizopus arrhizus NRRL 1526GlucoseFed-batch FermentationFumaric Acid195.4 g/L mdpi.com
Malate Dehydrogenase & FumarasePyruvate & CO2Visible-light driven biocatalysisFumarate- rsc.org

Controlled Precipitation and Crystallization Techniques

The final properties of this compound, including its crystal structure and morphology, are heavily influenced by the precipitation and crystallization conditions. worldscientific.com Controlled crystallization is crucial for obtaining a product with desired characteristics. Techniques such as cooling crystallization and eutectic freeze crystallization have been employed for magnesium salts to produce well-faceted crystals. uu.nl

In the aqueous synthesis of this compound, crystallization is typically induced by concentrating the reaction filtrate and then cooling it to a lower temperature, for instance, 5°C. google.com The rate of cooling and the level of supersaturation are key parameters that can be controlled to influence crystal size and purity. sci-hub.se For other magnesium salts, such as magnesium chloride, continuous crystallization methods are used to control crystal properties and avoid issues like adhesion and hardening of the product. google.com

The use of additives can also play a significant role in controlling crystallization. researchgate.net Foreign substances can modify crystallization pathways by altering the crystal structure, modulating the shape of the crystals, or stabilizing nanoparticles during nucleation. researchgate.net While specific studies on additives in this compound crystallization are not detailed in the provided context, this is a general principle in crystal engineering that could be applied. The hydrothermal method, which involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures, is another technique that allows for the control of crystal formation and growth, and has been used for various metal oxides. nih.gov

Synthesis of this compound Derivatives and Analogues

The modification of the fumarate structure and the exploration of its coordination chemistry with magnesium open avenues for creating novel derivatives and analogues with tailored properties for research and other applications.

Preparation of Functionalized Fumarate Esters for Research Applications

Fumarate esters are valuable derivatives used in various research applications, particularly in polymer chemistry and materials science. uakron.educapes.gov.br A common strategy involves the functionalization of oligomers with fumaric acid monoethyl ester (FAME). capes.gov.brnih.govacs.org For example, biodegradable polymer networks can be prepared by reacting hydroxyl-terminated oligomers, such as those based on lactide, ε-caprolactone, and trimethylene carbonate, with FAME. capes.gov.br This reaction is often carried out in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). capes.gov.br The resulting fumarate-functionalized oligomers can then be cross-linked, for instance by UV radical polymerization, to form networks with high gel contents. capes.gov.br

Another approach involves the synthesis of poly(propylene fumarate) (PPF), a material with promise in bone tissue engineering. uakron.edu One pathway to PPF involves the ring-opening polymerization of maleic anhydride (B1165640) and propylene (B89431) oxide using magnesium ethoxide as an initiator to produce poly(propylene maleate), which is subsequently isomerized to PPF. uakron.edu

The synthesis of other functionalized fumarate esters, such as dimethyl α-(bromomethyl)fumarate, provides a precursor for further chemical modifications. tandfonline.com For instance, this compound can be converted into functionalized allyl ethers through a mild reaction with various alcohols mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.com

Fumarate DerivativeStarting MaterialsKey ReagentsApplicationReference
FAME-functionalized oligomersHydroxyl-terminated oligomers, FAMEDCC, DMAPBiodegradable polymer networks capes.gov.br
Poly(propylene fumarate)Maleic anhydride, Propylene oxideMagnesium ethoxide, Diethyl amineBone tissue engineering uakron.edu
Functionalized allyl ethersDimethyl α-(bromomethyl)fumarate, AlcoholsDABCO, TEASynthetic chemistry tandfonline.com
FAME-functionalized poly(d,l-lactide)Poly(d,l-lactide) oligomers, FAME-Tissue engineering scaffolds acs.orgresearchgate.netnih.gov

Chelation Chemistry and Ligand Design for Magnesium-Fumarate Complexes

The interaction between magnesium ions and fumarate ligands is a key aspect of chelation chemistry. openmedscience.com Magnesium, as a divalent cation, readily forms complexes with ligands containing electron-donating groups. nih.govebsco.com In the context of fumarate, the carboxylate groups act as Lewis bases, donating electron pairs to the magnesium ion, which acts as a Lewis acid. nih.govebsco.com The resulting complex formation is influenced by factors such as the pH of the solution and the coordination geometry of the magnesium ion, which is typically octahedral. nih.govmdpi.com

The design of ligands is crucial for creating stable magnesium complexes. openmedscience.com While fumaric acid itself is a relatively simple dicarboxylic acid, more complex ligands can be designed to enhance chelation. This involves incorporating additional functional groups that can coordinate with the magnesium ion, leading to multidentate ligands that form more stable ring structures, a phenomenon known as the chelate effect. openmedscience.com

Optimization of Reaction Conditions and Yields in Laboratory and Industrial Scales

At both laboratory and industrial scales, the synthesis of this compound is influenced by a multitude of interdependent factors. nottingham.ac.uk Key parameters that require careful control and optimization include reactant stoichiometry, concentration, reaction temperature, time, and the method of product isolation and drying.

Research Findings on Synthesis Optimization

Detailed research, particularly documented in patent literature, provides specific conditions for maximizing the yield and purity of this compound. A common laboratory and industrial method involves the reaction of fumaric acid with a suitable magnesium source, such as magnesium carbonate or magnesium hydroxide (B78521), in an aqueous solution. google.comgoogle.com

One patented method describes the reaction between fumaric acid and magnesium carbonate. google.com To enhance reaction efficiency and reduce by-products, the concentration of fumaric acid in the aqueous solution is maintained between 0.24 and 0.32 g/mL. google.com The reaction is conducted at a high temperature, ranging from 80-100 °C, for a duration of 1 to 3 hours. google.com These conditions promote a high reaction and conversion rate, enabling the rapid and efficient production of this compound. google.com Following the reaction, the product is isolated through filtration, concentration of the filtrate, crystallization at low temperatures (e.g., 0 °C), and subsequent drying. google.com This process has been shown to be suitable for large-scale production, achieving yields such as 82.8% in batches exceeding 500 g. google.com

The choice of the magnesium source is a crucial factor affecting the reaction conditions and yield. For instance, when using magnesium hydroxide as the magnesium source for a similar dicarboxylate salt (magnesium succinate), optimal reaction temperatures are lower (40-60 °C) compared to when using magnesium carbonate. google.com This is because fumaric acid is more acidic than succinic acid, influencing its reactivity with different magnesium bases. google.com The use of magnesium hydroxide in a slightly excessive state relative to the acid ensures the acid reacts completely, with the excess, poorly soluble magnesium hydroxide being easily removed by filtration, leading to a high-purity product. google.com

The following interactive table summarizes optimized reaction parameters derived from research findings for the synthesis of magnesium dicarboxylates.

ParameterOptimized Condition (Magnesium Carbonate Source) google.comOptimized Condition (Magnesium Hydroxide Source) google.comEffect on Synthesis
Reactants Fumaric Acid, Magnesium CarbonateSuccinic Acid, Magnesium HydroxideChoice of base significantly impacts optimal temperature and yield. google.com
Mass Ratio (Acid:Base) 1 : 0.72-0.85 (Fumaric Acid:MgCO₃)1 : 0.54-0.60 (Succinic Acid:Mg(OH)₂)A slight excess of the magnesium source can drive the reaction to completion and simplify purification. google.com
Reaction Temperature 80-100 °C40-60 °CHigher temperatures increase reaction rates but must be controlled to prevent degradation or side reactions. google.com
Reaction Time 1-3 hours1-3 hoursSufficient time is needed for high conversion rates. google.comgoogle.com
Crystallization Concentrate to 30% volume, cool to 0 °CConcentrate to 20-30% volume, cool to 0-5 °CControlled concentration and cooling are critical for maximizing crystal precipitation and overall yield. google.com
Drying Temperature 150 °C100-120 °CEffectively removes residual moisture to improve product purity. google.com
Reported Yield 82.8%>50% (significant improvement over other Mg sources)Demonstrates the effectiveness of optimized conditions. google.comgoogle.com

Transition from Laboratory to Industrial Scale

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents unique challenges. acs.orgresearchgate.net While laboratory optimization often prioritizes achieving the highest possible yield and purity, industrial optimization must also heavily weigh factors like cost, safety, process robustness, and throughput. acs.org A key metric for evaluating the large-scale potential of a synthesis method is the Space-Time Yield (STY), which measures the amount of product produced per unit of reactor volume per unit of time. researchgate.net

The direct, linear scaling of lab-optimized conditions is often not feasible. acs.org For example, heat and mass transfer characteristics change significantly in larger reactors. acs.org A reaction that is easily controlled in a small flask may become difficult to manage in a large industrial vessel, potentially leading to localized temperature gradients, inefficient mixing, and an increase in impurities. nottingham.ac.uk In industrial production, the flow regime within the reactor (e.g., laminar vs. turbulent) can have a significant effect on mixing efficiency, which in turn impacts product yield and quality. nottingham.ac.uk

Continuous flow reactors offer a potential solution for scaling up, providing superior heat transfer and mixing compared to traditional batch reactors. asynt.com This technology allows for reactions to be run under more intense conditions, such as higher temperatures and shorter reaction times, which can increase throughput and potentially avoid the decomposition of sensitive materials. asynt.com

The table below outlines the differing optimization priorities between laboratory and industrial scales.

Optimization FocusLaboratory ScaleIndustrial Scale
Primary Goal Maximize yield and purity; proof of concept. acs.orgMaximize throughput and profitability; ensure safety and consistency. acs.orgresearchgate.net
Key Parameters Reaction conditions (temperature, time, stoichiometry). acs.orgCost of raw materials, energy consumption, Space-Time Yield (STY), waste reduction. researchgate.net
Process Control Manual or semi-automated control is common.Highly automated systems for precise control of all parameters. nottingham.ac.uk
Equipment Standard laboratory glassware.Large-scale reactors, continuous flow systems, industrial filtration and drying equipment. nottingham.ac.uk
Safety Small-scale risk assessment.Comprehensive process safety management (e.g., managing heat of reaction, pressure). acs.org

Advanced Spectroscopic and Structural Characterization of Magnesium Fumarate

Crystallographic Analysis and Polymorphism of Magnesium Fumarate (B1241708)

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within the solid state of magnesium fumarate. This analysis reveals details about the crystal lattice, unit cell dimensions, and the potential for the compound to exist in different crystalline forms, known as polymorphs. acs.orgresearchgate.net Polymorphism is a critical consideration in materials science, as different polymorphs of the same compound can exhibit distinct physicochemical properties. researchgate.net

X-ray Diffraction (XRD) is a primary, non-destructive technique for elucidating the crystalline structure of solid materials. researchgate.netfrontiersin.org The method is founded on the Bragg-Wulff equation (nλ = 2dhklsinθ), which describes the geometric conditions for the constructive interference of X-rays scattered by the parallel lattice planes of a crystal. frontiersin.org The resulting diffraction pattern, a plot of diffraction intensity versus the detection angle (2θ), serves as a unique fingerprint for a specific crystalline phase. frontiersin.org

Table 1: Example Parameters Determined by X-ray Diffraction This table illustrates the type of data obtained from XRD analysis for a crystalline compound. Specific values for this compound require experimental determination.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the unit cell (e.g., monoclinic, hexagonal).Monoclinic
Space GroupThe group of symmetry operations applicable to the crystal structure.P2₁/c
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes in angstroms (Å).a = 10.5 Å, b = 6.8 Å, c = 8.9 Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes in degrees (°).α = 90°, β = 105°, γ = 90°
2θ Peak PositionsThe angles at which characteristic diffraction peaks are observed.13.1°, 22.3°, 25.8°

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique that provides atomic-level information on structure and dynamics in solid materials. wikipedia.orgpreprints.orgnih.gov It serves as a complementary method to XRD, offering detailed insights into the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ²⁵Mg). rsc.org Unlike solution-state NMR, ssNMR spectra are complicated by broad lines resulting from anisotropic interactions like dipolar coupling and chemical shift anisotropy. wikipedia.orgnih.gov

Techniques such as Magic Angle Spinning (MAS) are employed to narrow these lines and improve spectral resolution. wikipedia.orgpreprints.org MAS involves rapidly spinning the sample at an angle of 54.74° relative to the external magnetic field, which averages out the anisotropic interactions. wikipedia.org For nuclei with spin > 1/2, such as ²⁵Mg, quadrupolar interactions dominate the spectra, causing significant broadening. nih.govrsc.org Studying these nuclei often requires ultra-high magnetic fields to reduce the quadrupolar effects and enhance sensitivity. rsc.org While challenging due to sensitivity issues, ²⁵Mg ssNMR can directly probe the local environment of the magnesium ion, providing information on its coordination and bonding. rsc.org Cross-polarization (CP) techniques can be used to enhance the signals of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. preprints.org An NMR crystallography approach, combining ssNMR with XRD and computational modeling, can provide a comprehensive structural determination, as demonstrated in the study of 2,6-lutidinium hydrogen fumarate. rsc.org

X-ray Diffraction (XRD) for Crystal Structure Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FTIR and Raman, are fundamental for identifying the functional groups within a molecule. preprints.orgacs.org These methods measure the energies of molecular vibrations (stretching, bending), which are unique to specific bonds and provide a "molecular fingerprint" of the compound. acs.orguomustansiriyah.edu.iq

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. uomustansiriyah.edu.iq A molecule absorbs IR radiation when the vibration results in a change in the molecule's dipole moment. acs.org For this compound, the FTIR spectrum is dominated by characteristic bands from the fumarate anion.

Key absorption bands for fumarate include the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the coordination environment of the carboxylate group. For instance, in lead-fumarate metal-organic frameworks, these bands appear at 1523 cm⁻¹ (νₐₛ) and 1377 cm⁻¹ (νₛ). acs.org The C=C stretching vibration of the fumarate backbone is also a prominent feature. creative-proteomics.com The interaction of magnesium with the carboxylate groups influences the exact frequencies of these vibrations. spectroscopyonline.com Analysis is often performed on a sample prepared as a potassium bromide (KBr) pellet. uomustansiriyah.edu.iq

Table 2: Characteristic FTIR Absorption Bands for Fumarates This table presents typical wavenumber ranges for key functional groups in fumarate compounds. acs.orgcreative-proteomics.comnih.gov

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
Asymmetric Stretch (νₐₛ)Carboxylate (COO⁻)~1520 - 1600
Symmetric Stretch (νₛ)Carboxylate (COO⁻)~1370 - 1430
StretchAlkene (C=C)~1650
Deformation (δ)C-H~1270 - 1300

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. acs.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. acs.org A significant advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it excellent for studying aqueous systems and hydrated compounds without overwhelming the signal from the analyte. acs.orgmurdoch.edu.au

The Raman spectrum of fumarate shows characteristic peaks for the C-H deformation, symmetric CO₂⁻ stretch, and C=C stretch. nih.govbiorxiv.org In aqueous solutions of disodium (B8443419) fumarate, these dominant peaks have been observed at approximately 1277 cm⁻¹, 1401 cm⁻¹, and 1652 cm⁻¹, respectively. nih.govbiorxiv.org

Raman spectroscopy is particularly powerful for investigating the hydration shell of ions. mdpi.comresearchgate.net Studies on aqueous magnesium salt solutions have identified a distinct peak around 355 cm⁻¹, which is assigned to the symmetric stretching motion of the Mg-O bond within the hexahydrated magnesium complex, [Mg(H₂O)₆]²⁺. cas.cz This indicates a strong, partially covalent interaction between the magnesium ion and the water molecules in its first hydration shell. cas.cz The technique can also probe how the hydrogen-bonding network of water is perturbed within this hydration shell. mdpi.comresearchgate.net Therefore, the Raman spectrum of hydrated this compound would be expected to show features of both the fumarate anion and the hydrated Mg²⁺ cation.

Table 3: Characteristic Raman Peaks for Fumarate and Hydrated Magnesium Ions This table combines reported Raman shifts for the fumarate ion in solution and the hydrated magnesium ion. nih.govbiorxiv.orgcas.cz

AssignmentSpeciesTypical Raman Shift (cm⁻¹)
C-H Deformation (δ)Fumarate~1277
Symmetric CO₂⁻ Stretch (ν)Fumarate~1401
C=C Stretch / CO₂⁻ BendFumarate~1652
Mg-O Symmetric Stretch[Mg(H₂O)₆]²⁺~355

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. longdom.orgnih.gov The basic principle involves ionizing a sample, separating the resulting ions based on their m/z value in a mass analyzer, and then detecting them. longdom.orgnih.govchemguide.co.uk The resulting mass spectrum plots the relative abundance of ions against their m/z ratio, which can be used to determine molecular weight and elucidate chemical structures. nih.gov

For a compound like this compound, MS can confirm the mass of the fumarate component. Since fumaric acid is not naturally volatile, it often requires derivatization before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). creative-proteomics.com Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is well-suited for analyzing such compounds directly from a solution. researchgate.net In LC-MS/MS, the precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected, providing high specificity and sensitivity. researchgate.net

Mass spectrometry is also a crucial tool for purity assessment. researchgate.net It can detect and identify trace amounts of impurities in a sample, as each compound will produce a unique mass spectrum. longdom.orgnih.gov By monitoring for the m/z values of known or potential impurities, the purity of a this compound sample can be quantitatively or qualitatively evaluated. researchgate.net

Table 4: Key Ions in Mass Spectrometric Analysis of Fumarate This table shows expected mass-to-charge (m/z) ratios for ions derived from fumaric acid in a mass spectrometer, assuming single charges.

IonFormulaDescriptionExpected m/z (Da)
[M-H]⁻C₄H₃O₄⁻Deprotonated molecule (hydrogen fumarate ion)115.0
[M-2H]²⁻C₄H₂O₄²⁻Doubly deprotonated molecule (fumarate dianion)57.0 (z=2)
[M+H]⁺C₄H₅O₄⁺Protonated molecule117.0

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. wikipedia.org This method is ideal for separating the fumarate anion from the magnesium cation and quantifying it, even in complex matrices. wikipedia.orgmeasurlabs.com

In a typical LC-MS/MS analysis of this compound, the compound would first be dissolved in a suitable solvent. This solution is then injected into the LC system, where it passes through a chromatographic column. The column, often a reverse-phase type like a C18, separates the fumarate from other components based on its interaction with the stationary phase. researchgate.net

After separation, the analyte enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates ions in the gas phase. mdpi.com For fumarate, analysis is typically performed in negative ion mode. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. researchgate.net For the fumarate dianion, a specific transition can be monitored, such as from the precursor ion m/z 114.9 to a product ion of m/z 71.0. researchgate.net This highly specific transition allows for accurate identification and quantification, distinguishing fumarate from other structurally similar dicarboxylic acids.

Table 1: Example LC-MS/MS Parameters for Fumarate Analysis
ParameterDescription/ValueReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) wikipedia.orgmdpi.com
Separation Mode Reverse-Phase Liquid Chromatography researchgate.net
Ionization Mode Electrospray Ionization (ESI), Negative Mode researchgate.netmdpi.com
Precursor Ion (Q1) m/z 114.9 researchgate.net
Product Ion (Q3) m/z 71.0 researchgate.net
Application Separation, identification, and quantification of the fumarate moiety. wikipedia.org

Probe Electrospray Ionization (PESI-MS/MS) for Direct Analysis

Probe Electrospray Ionization (PESI) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no preparation. wikipedia.org Unlike conventional ESI, which requires the sample to be in a liquid solution that is continuously infused, PESI utilizes a solid, sharp needle to sample and then emit an electrospray. wikipedia.orgnih.gov This makes it particularly suitable for the rapid screening of materials and the analysis of thermally labile compounds. shimadzu.co.uk

The operational principle involves moving a needle to briefly touch the sample (solid or liquid) to pick up a minute amount of analyte. nih.gov The needle is then retracted and a high voltage is applied, inducing electrospray directly from the needle's tip into the mass spectrometer inlet. wikipedia.org This process avoids the clogging issues sometimes associated with the capillaries used in traditional ESI-MS. wikipedia.org

For this compound, PESI-MS/MS could be employed for high-throughput screening or real-time reaction monitoring. nih.gov It would provide rapid confirmation of the presence of the fumarate ion by detecting its characteristic mass-to-charge ratio and fragmentation patterns, similar to LC-MS/MS but without the preceding chromatographic separation step. This makes the analysis significantly faster, though it does not provide the quantitative precision or separation of complex mixtures that LC-MS/MS offers. shimadzu.com

Table 2: Principles of Probe Electrospray Ionization (PESI)
FeatureDescriptionReference
Ionization Type Ambient, Electrospray-based wikipedia.org
Sample Introduction A solid needle touches the sample and then generates an electrospray. nih.gov
Sample Preparation Minimal to none required. wikipedia.org
Key Advantages Rapid analysis, high tolerance to salts, suitable for thermally sensitive compounds, avoids capillary clogging. shimadzu.co.uknih.gov
Application for Mg Fumarate Direct and rapid qualitative analysis or screening. nih.govshimadzu.com

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Stability Profiles

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of this compound. labmanager.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used. mooreanalytical.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. vub.be For this compound, which may exist as a hydrate, TGA analysis is expected to show distinct mass loss steps. An initial weight loss at a lower temperature, often below 100°C, typically corresponds to the loss of physically adsorbed or coordinated water molecules. frontiersin.org For instance, some magnesium-based coordination polymers show an initial loss of water between 50°C and 90°C. frontiersin.org A second, more significant mass loss at a much higher temperature (e.g., above 350°C) would indicate the decomposition of the fumarate organic linker, eventually leaving a residue of magnesium oxide. frontiersin.org

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mooreanalytical.com It is used to detect thermal events such as melting, crystallization, and glass transitions, which appear as endothermic or exothermic peaks on a DSC curve. labmanager.com For this compound, DSC can reveal the energy associated with dehydration and decomposition. The dehydration process is typically observed as an endothermic peak. frontiersin.org The decomposition of the fumarate ligand at higher temperatures would also be associated with distinct thermal events.

Table 3: Expected Thermal Events for this compound Hydrate
Temperature RangeTechniqueObserved EventInterpretationReference
50 - 150 °CTGAMass LossLoss of water molecules (dehydration). frontiersin.org
50 - 150 °CDSCEndothermic PeakEnergy absorbed during dehydration. frontiersin.org
> 350 °CTGASignificant Mass LossDecomposition of the fumarate ligand. frontiersin.org
> 350 °CDSCExothermic/Endothermic PeaksEnergy changes associated with decomposition. labmanager.com

Microscopic Techniques for Morphology and Particle Size Analysis

Microscopic techniques are essential for visualizing the physical form, or morphology, and determining the size of this compound particles. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the two most common methods employed for this purpose.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional projection images of a sample by passing a beam of electrons through an ultra-thin specimen. It is particularly effective for characterizing the size, shape, and internal structure of nanoparticles. measurlabs.com TEM is the preferred method for determining the particle size distribution of particles smaller than 50 nm. measurlabs.com

For this compound synthesized as nanoparticles, TEM analysis would reveal detailed information about the primary particle size and shape (e.g., spherical, rod-like, crystalline). measurlabs.com It can also show if particles are aggregated and provide insight into their internal structure, such as identifying a core-shell structure or the presence of internal pores. mdpi.com Sample preparation for TEM involves dispersing the powder in a solvent, sonicating it, and depositing a drop onto a TEM grid. mdpi.com

Table 4: Capabilities of Transmission Electron Microscopy (TEM)
ParameterInformation ProvidedReference
Resolution High-resolution, down to the nanometer scale. measurlabs.com
Imaging Provides 2D projection images of the internal structure. mdpi.com
Particle Size Analysis Ideal for measuring the size distribution of very small nanoparticles (<50 nm). measurlabs.com
Morphology Characterizes the shape and internal features of individual particles. nih.gov

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the sample's surface topography and composition. mdpi.com

Table 5: Comparison of SEM and TEM for Particle Analysis
FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)Reference
Electron Beam Scans the surface of the sample.Passes through the sample. measurlabs.commdpi.com
Image Type 3D-like image of the surface topography.2D projection image of the internal structure. mdpi.commdpi.com
Primary Information Particle morphology, surface texture, agglomeration.Primary particle size, internal features, crystallinity. measurlabs.commdpi.com
Sample Thickness Can be used on bulk samples.Requires ultra-thin samples. measurlabs.commdpi.com

Preclinical and in Vitro Mechanistic Investigations

Cellular Uptake and Intracellular Distribution Studies in Model Systems

Studies using various cell culture models have been instrumental in elucidating the mechanisms of magnesium transport. These investigations confirm that cellular magnesium levels are not static but are dynamically regulated by transport systems in the cell membrane. nih.govresearchgate.net

In vitro experiments have demonstrated that mammalian cells can alter their magnesium content in response to various stimuli. For instance, hormonal signals that increase cellular cAMP levels can trigger a significant efflux of Mg2+ from cells. researchgate.net Conversely, agents that activate protein kinase C can induce Mg2+ accumulation. researchgate.net

The direct study of magnesium influx in cell culture models has been facilitated by techniques measuring the uptake of magnesium isotopes or using fluorescent indicators. These studies have confirmed the roles of TRPM6 and TRPM7 channels as primary conduits for magnesium entry. nih.gov The transport process is influenced by the membrane's electrical potential; a more negative potential (hyperpolarization) increases Mg2+ transport into the cell, while depolarization suppresses it. wikipedia.org

Subcellular Localization Studies

Upon administration, magnesium fumarate (B1241708) dissociates into magnesium (Mg²⁺) ions and fumarate ions. Their subsequent localization within the cell is critical to their biological activity. Studies on general magnesium distribution have identified its presence in various subcellular compartments. In canine intestinal mucosa, magnesium has been analytically identified in the cell nucleus, microsomes, and mitochondria nih.gov. The localization within mitochondria is particularly noteworthy. Research has shown that magnesium can stimulate the NADH‐cytochrome c reductase systems located in the outer mitochondrial membrane, thereby improving mitochondrial function embopress.org.

Fumarate, as an intermediate of the Krebs cycle (tricarboxylic acid cycle), primarily functions within the mitochondria. The reductive tricarboxylic acid (TCA) cycle, which involves the enzyme fumarate reductase, is localized to the mitochondria researchgate.net. Therefore, the fumarate component of magnesium fumarate is expected to be active within this organelle, participating in cellular respiration pathways.

Molecular Interactions and Signaling Pathways

The magnesium ion (Mg²⁺) is fundamental to numerous interactions with essential biological macromolecules. It is an indispensable cofactor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA nih.gov. Mg²⁺ plays a crucial role in maintaining the structural integrity of nucleic acids and influences their interactions with proteins nih.gov. The processes of DNA replication, transcription into RNA, and translation into protein are all dependent on adequate magnesium levels nih.gov.

Magnesium's role extends to being a cofactor in over 300 enzyme systems that regulate a vast array of biochemical reactions, including protein synthesis and carbohydrate metabolism. drugbank.comdrugbank.com It is estimated that magnesium can bind to thousands of human proteins drugbank.com. The interaction is often mediated by the ion's ability to bridge negatively charged groups. For instance, in the ribosome, a relic of early RNA-protein interactions, magnesium cations have been observed mediating the connection between RNA and proteins biorxiv.org. This interaction can occur through bridging ions that connect the RNA sugar-phosphate backbone with acidic amino acid residues (like glutamic acid) on proteins biorxiv.org. The stabilization of RNA structures by magnesium can involve both diffuse binding of hydrated ions and specific site-binding where dehydrated ions coordinate directly with the RNA fold researchgate.net.

This compound possesses the potential to modulate redox homeostasis through the distinct actions of both its magnesium and fumarate components. The fumarate moiety, particularly its esters like dimethyl fumarate (DMF), is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response pathway. nih.govfda.gov NRF2 is a transcription factor that, under basal conditions, is targeted for degradation by the Kelch-like ECH-associated protein 1 (KEAP1) frontiersin.orgmdpi.com. Under conditions of oxidative stress, electrophiles like monomethyl fumarate (the active metabolite of DMF) can modify cysteine residues on KEAP1, leading to the release of NRF2 frontiersin.orgacs.org. Activated NRF2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of cytoprotective genes. mdpi.commdpi.com These genes encode for antioxidant enzymes such as heme oxygenase 1 (HMOX-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and enzymes involved in glutathione (B108866) synthesis, which collectively work to reduce levels of reactive oxygen species (ROS) and maintain cellular redox balance. frontiersin.orgmdpi.com

Independently, magnesium contributes to redox homeostasis. Studies have shown that magnesium can improve mitochondrial function, including mitochondrial membrane potential and the NADPH-coupled glutathione redox system embopress.org. In mouse models, magnesium supplementation was associated with lower concentrations of ROS and improved mitochondrial ATP synthesis embopress.org. NRF2 itself plays a role in orchestrating iron homeostasis, which is tightly linked to redox balance, as excess free iron can generate ROS via the Fenton reaction frontiersin.org.

This compound is anticipated to exert anti-inflammatory effects through contributions from both magnesium and fumarate. Fumarates, such as dimethyl fumarate and its metabolite monomethyl fumarate, possess immunomodulatory properties that can be independent of the NRF2 pathway nih.govmdpi.com. These compounds have been shown to reduce the expression of pro-inflammatory mediators. nih.gov For example, in a model of vascular dysfunction, oral DMF treatment was associated with reduced protein expression of inflammatory mediators like IL-1β and TNF in the aortic vessel wall nih.gov. In vitro studies show that fumarates can induce a shift from pro-inflammatory (Th1) to anti-inflammatory (Th2) immune cell phenotypes mdpi.com.

The magnesium ion also plays a role in modulating inflammation. In vitro studies using macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS) to create a pro-inflammatory environment showed that degrading magnesium materials could alter the reactive oxygen species-reactive nitrogen species (ROS-RNS) balance researchgate.net. Other research has demonstrated that magnesium-doped surfaces on titanium implants can influence macrophage polarization toward the anti-inflammatory M2 phenotype tandfonline.com. This polarization was associated with a downregulation of pro-inflammatory genes like IL-6, TNF-α, and IL1β, and an upregulation of anti-inflammatory genes such as IL-10 tandfonline.com. Some studies suggest that free Mg²⁺ ions may reduce the production of inflammatory cytokines by inhibiting signaling pathways like the Toll-like receptor (TLR) pathway tandfonline.com.

Modulation of Redox Homeostasis and Antioxidant Pathways (e.g., NRF2 pathway)

Preclinical Pharmacokinetics and Bioavailability Studies in Animal Models

Preclinical studies in animal models are essential for determining the pharmacokinetic profile of a compound before human trials. mdpi.com For magnesium supplements, bioavailability is a key parameter, and studies in rats have been used to compare different salt forms. Organic magnesium salts, including fumarate, have been shown in animal studies to be more bioavailable than inorganic forms like oxide researchgate.netresearchgate.net. The differing pharmacokinetics between species, such as mice and humans, highlights the importance of using animal data as qualitative indicators rather than for direct quantitative extrapolation. nih.govcn-bio.com

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can be understood by examining its constituent parts.

Distribution: Once absorbed, magnesium is distributed throughout the body. In rats treated with bedaquiline (B32110) (a drug metabolized by CYP3A4), it was noted that the drug, when administered with magnesium, was concentrated in breast milk at levels 6- to 12-fold higher than in maternal plasma fda.gov. The fumarate moiety, as MMF, is distributed systemically nih.gov.

Metabolism: Magnesium itself is an element and is not metabolized drugbank.com. The fumarate portion undergoes metabolism. MMF, the active metabolite of related fumarate compounds, is metabolized via the tricarboxylic acid (TCA) cycle, with no involvement from cytochrome P450 enzymes nih.gov.

Excretion: The absorbed fraction of magnesium is primarily excreted by the kidneys via urine, while the unabsorbed fraction is eliminated in the feces drugbank.com. In the rat study comparing magnesium salts, greater urinary excretion was noted for organic salts compared to inorganic salts, which were excreted more in the feces researchgate.net. This suggests efficient absorption and subsequent renal clearance of the magnesium from organic salts like this compound.

Table 1: Bioavailability of Various Magnesium Salts in a Rat Model

This table is based on findings from a study investigating magnesium bioavailability in Mg-depleted rats. The study provides a comparative look at how different organic and inorganic salts perform.

Salt TypeSalt NameMean Mg Absorption (%)
Organic GluconateHighest Bioavailability
LactateData not specified
AspartateData not specified
PidolateData not specified
Citrate (B86180)Data not specified
AcetateData not specified
Inorganic ChlorideData not specified
SulphateData not specified
CarbonateData not specified
OxideData not specified
Source: Adapted from Coudray et al., 2005. The study found that organic Mg salts were slightly more available overall than inorganic salts, with Mg gluconate exhibiting the highest bioavailability among the ten salts tested. Specific percentage values for each salt were part of a range from 50% to 67%. researchgate.net

Comparative Bioavailability of this compound versus Other Magnesium Salts in Animal Models

Preclinical studies in animal models, primarily in rats, have been instrumental in elucidating the comparative bioavailability of various magnesium salts. These investigations often involve feeding magnesium-depleted subjects with diets supplemented with different organic and inorganic magnesium compounds to assess the extent of magnesium absorption and retention.

A notable study in this area compared the bioavailability of ten different magnesium salts in magnesium-depleted rats. The salts investigated included inorganic forms like magnesium oxide, chloride, sulphate, and carbonate, as well as organic salts such as magnesium acetate, pidolate, citrate, gluconate, lactate, and aspartate. nih.govresearchgate.net The findings from this research indicated that organic magnesium salts were generally slightly more bioavailable than their inorganic counterparts. nih.govresearchgate.net Specifically, magnesium gluconate was reported to have the highest bioavailability among the ten salts tested under the experimental conditions. nih.govresearchgate.net The absorption values for the various magnesium salts in this study ranged from 50% to 67%. nih.gov

While the aforementioned comprehensive study did not include this compound, other research has provided insights into its relative absorption. A study utilizing rat small intestinal segments investigated the absorption of magnesium from different salt forms, including this compound, magnesium gluconate, and magnesium chloride. The results suggested that the absorption rate can be influenced by the concentration of the salt. At lower concentrations (1 and 5 mmol), magnesium gluconate showed the most positive effects on absorption, whereas at a higher concentration of 10 mmol, this compound demonstrated favorable absorption characteristics. forageplus.co.uk

It is a common finding in animal studies that organic magnesium salts, as a group, tend to exhibit better bioavailability compared to inorganic forms. researchgate.net This has been attributed to the potential for organic forms to be more easily absorbed without inhibiting intestinal mineral transporters. researchgate.net However, the physiological relevance of these differences is sometimes debated, with some studies concluding that any variations in bioavailability between different inorganic and organic magnesium compounds are small and may not be physiologically significant. researchgate.net

The following table summarizes findings from a key comparative study in rats, providing a reference for the relative bioavailability of various magnesium salts, though it is important to reiterate that this compound was not assessed in this specific trial.

Interactive Data Table: Comparative Bioavailability of Magnesium Salts in Rats

Magnesium Salt Type Absorption Rate (%) Relative Bioavailability
Magnesium Gluconate Organic High (up to 67%) Highest among tested
Magnesium Aspartate Organic > 50% High
Magnesium Lactate Organic > 50% High
Magnesium Citrate Organic > 50% High
Magnesium Pidolate Organic > 50% High
Magnesium Acetate Organic > 50% Moderate
Magnesium Chloride Inorganic ~ 50% Moderate
Magnesium Sulphate Inorganic ~ 50% Moderate
Magnesium Carbonate Inorganic ~ 50% Moderate
Magnesium Oxide Inorganic ~ 50% Lower among tested

This table is based on data suggesting organic salts have slightly higher bioavailability than inorganic salts, with absorption rates for the ten tested salts ranging from 50% to 67%. Magnesium gluconate showed the highest bioavailability. nih.govresearchgate.net

Methodologies for Pharmacokinetic Analysis in Animal Biofluids and Tissues

The pharmacokinetic analysis of magnesium in animal models requires precise and sensitive analytical methods to quantify its concentration in various biological matrices such as plasma, urine, and tissues. A range of techniques have been developed and utilized for this purpose, each with its own advantages and limitations.

Sample Preparation: A crucial first step in the analysis of magnesium in tissues is sample preparation. A common procedure involves the wet ashing of tissue samples. For instance, animal tissues like the myocardium and bone, as well as diet mixtures, can be prepared for analysis by wet ashing with warm 30% hydrogen peroxide. Following this, the metals are extracted from the dried ash using cold, dilute nitric acid. This method is effective for preparing a large number of samples for subsequent analysis. vitad.org For plasma or serum, deproteinization is often necessary. This can be achieved by adding a deproteinizing agent like methanol, which precipitates proteins, allowing for their removal before analysis. researchgate.net

Analytical Techniques:

Flame Spectrophotometry: This is a well-established method for the determination of magnesium in biological fluids and tissues. nih.gov The technique involves introducing a sample into a flame, which excites the magnesium atoms. The intensity of the light emitted at a specific wavelength as the atoms return to their ground state is proportional to the magnesium concentration. This method has been successfully applied to measure magnesium in plasma, urine, and ashed samples of feces and soft tissues. nih.gov

Atomic Absorption Spectroscopy (AAS): AAS is another widely used technique for quantifying total magnesium content in biological samples. nih.gov In this method, a sample is atomized, and the amount of light absorbed by the ground-state magnesium atoms from a light source specific to that element is measured. While destructive, AAS is known for its accuracy. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and specific method for elemental analysis, including magnesium. researchgate.net This technique can be used for the precise determination of magnesium in various biological samples. When combined with the use of stable isotopes, such as ²⁶Mg, ICP-MS becomes a powerful tool for bioavailability and pharmacokinetic studies. nih.govresearchgate.net This approach allows for the tracing of exogenously administered magnesium, distinguishing it from the endogenous magnesium already present in the animal's body. The process often involves the purification of magnesium from the sample matrix using ion-exchange chromatography before analysis. researchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For the analysis of specific magnesium compounds, such as magnesium valproate, HPLC-MS/MS offers high selectivity and sensitivity. researchgate.net This method separates the compound of interest from other components in the sample using HPLC, followed by detection and quantification using tandem mass spectrometry. This technique is particularly valuable for pharmacokinetic studies of specific magnesium salts. researchgate.netiasp-pain.org

Colorimetric Assays: Commercially available colorimetric assay kits provide a simple and high-throughput method for measuring magnesium concentration in biological samples like serum and plasma. elabscience.combioassaysys.com These assays are typically based on the formation of a colored complex between magnesium and a specific dye, such as calmagite. The intensity of the color, which is measured with a spectrophotometer, is directly proportional to the magnesium concentration in the sample. bioassaysys.com

The following table provides a summary of the methodologies used for pharmacokinetic analysis of magnesium in animal biofluids and tissues.

Interactive Data Table: Methodologies for Magnesium Pharmacokinetic Analysis

Methodology Principle Sample Types Key Features
Flame Spectrophotometry Measures light emission from excited atoms in a flame. Plasma, Urine, Ashed Tissues Well-established, suitable for various biological samples. nih.gov
Atomic Absorption Spectroscopy (AAS) Measures light absorption by ground-state atoms. Biological Samples High accuracy for total magnesium content. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Highly sensitive elemental analysis based on mass-to-charge ratio. Plasma, Urine, Tissues High sensitivity and specificity; can be used with stable isotopes for bioavailability studies. nih.govresearchgate.net
HPLC-MS/MS Chromatographic separation followed by mass spectrometric detection. Plasma High selectivity for specific magnesium compounds. researchgate.netiasp-pain.org
Colorimetric Assays Formation of a colored complex with a dye, measured by spectrophotometry. Serum, Plasma Simple, high-throughput, suitable for routine analysis. elabscience.combioassaysys.com

Advanced Applications in Materials Science and Engineering

Magnesium Fumarate (B1241708) in Biopolymer and Composite Development

The incorporation of magnesium-containing compounds, including those with fumarate, into biopolymers is a significant area of research aimed at developing composites with enhanced properties for regenerative engineering. researchgate.net

Poly(propylene fumarate) (PPF) is a biodegradable and biocompatible polymer that has garnered substantial attention for bone tissue engineering applications. mdpi.comnih.gov Its mechanical properties and degradation rate can be tailored, making it a suitable candidate for creating scaffolds that support bone regeneration. mdpi.comnih.gov The integration of magnesium-based particles into the PPF matrix can further enhance the composite's functionality. mdpi.com

Research has shown that adding magnesium-containing fillers to PPF can improve the mechanical strength and biocompatibility of the resulting composite scaffolds. mdpi.comresearchgate.net For instance, the addition of magnesium calcium phosphate (B84403) (MCP) particles to a PPF matrix has been shown to increase the compressive strength and elastic modulus of the material. researchgate.net Specifically, incorporating 10 wt% of MCP increased the compressive strength to 32.7 MPa and the elastic modulus to 403 MPa. researchgate.net While this example uses a magnesium-containing phosphate, it illustrates the principle of using magnesium-based fillers to enhance PPF properties for bone scaffold applications. The presence of magnesium can also promote a favorable microenvironment for cell growth and differentiation. mdpi.com

The fabrication of these composites often involves techniques like solvent casting and salt leaching to create porous structures suitable for cell infiltration. mdpi.com Three-dimensional printing technologies are also being explored to create patient-specific scaffold designs with controlled porosity and architecture. mdpi.comgoogle.com The goal is to create a scaffold that provides initial mechanical support and degrades at a rate that matches new tissue formation, with the degradation products being non-toxic. mdpi.commdpi.com

Table 1: Mechanical Properties of PPF/Magnesium Calcium Phosphate Composites

Filler Concentration (wt%)Compressive Strength (MPa)Elastic Modulus (MPa)
0 (Pure PPF)Not specifiedNot specified
1032.7403
20Lower toughness observedNot specified

Data sourced from a study on PPF/magnesium calcium phosphate composites. researchgate.net

The development of nanocomposites involves incorporating nanoscale fillers into a polymer matrix to achieve superior properties compared to conventional composites. In the context of magnesium fumarate, its use in nanocomposite fabrication is an emerging area with significant potential. Various techniques can be employed for creating these nanocomposites, including electrospinning, solvent casting, and in-situ polymerization. researchgate.netnih.gov

Electrospinning is a versatile method for producing nanofibrous membranes from polymer solutions, and it can be adapted to incorporate nanoparticles. nih.gov For instance, a study on polycaprolactone (B3415563) fumarate (PCLF)/gelatin-based nanocomposites incorporated silicon and magnesium co-doped fluorapatite (B74983) nanoparticles using the electrospinning method. nih.govresearchgate.net This resulted in defect-free, randomly-oriented fibers. nih.govresearchgate.net The addition of 5 wt% of these nanoparticles significantly improved the mechanical strength of the membrane by 1.5 times compared to the base PCLF/gelatin membrane. nih.govresearchgate.net

Solvent casting, often combined with salt leaching, is another common technique for fabricating porous nanocomposite scaffolds. mdpi.com This method involves dissolving the polymer and dispersing the nanoparticles in a solvent, followed by casting and subsequent removal of the solvent and porogen. mdpi.com The dispersion of nanoparticles within the polymer matrix is a critical factor influencing the final properties of the nanocomposite. nih.gov

Table 2: Effect of Nanoparticle Addition on PCLF/Gelatin Nanocomposite Mechanical Strength

Nanoparticle Content (wt% of Si-Mg-FA)Mechanical Strength Improvement
51.5 times increase
10Reduced mechanical strength (due to aggregation)

Data sourced from a study on PCLF/gelatin nanocomposites with silicon and magnesium co-doped fluorapatite (Si-Mg-FA) nanoparticles. nih.govresearchgate.net

Poly(propylene fumarate) Composites for Regenerative Engineering (e.g., bone scaffolds, excluding clinical application)

Metal-Organic Frameworks (MOFs) Incorporating Fumarate Ligands with Magnesium Centers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netnih.govresearchgate.net Their high porosity, large surface area, and tunable structures make them promising for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net

The design of magnesium-fumarate MOFs involves selecting magnesium as the metal node and fumarate as the organic linker. The synthesis of these MOFs can be achieved through various methods, including solvothermal and sonochemical techniques. frontiersin.orgeeer.org In a solvothermal synthesis, the metal salt and the organic linker are dissolved in a solvent and heated in a sealed container, leading to the crystallization of the MOF structure. acs.org A sonochemical protocol has also been used to synthesize a magnesium-based MOF, Mg3(BPT)2(H2O)4, demonstrating an alternative synthesis route. frontiersin.org

The choice of synthesis conditions, such as temperature, solvent, and the ratio of reactants, can influence the final structure and properties of the MOF. eeer.org For example, in the synthesis of amino-functionalized Mg-MOF-74, 2,5-dihydroxyterephthalic acid and 2-aminoterephthalic acid were used as ligands with a magnesium center. eeer.org The modular nature of MOFs allows for the incorporation of different functional groups into the organic linker to tailor the MOF's properties for specific applications. researchgate.net

The characterization of magnesium-fumarate MOFs is crucial to understanding their potential applications. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis are commonly used. frontiersin.orgeeer.org XRD confirms the crystalline structure, while SEM provides information on the morphology of the crystals. frontiersin.org

The pore structure and gas adsorption properties are particularly important for applications like carbon capture. BET analysis is used to determine the specific surface area and pore volume of the MOF. frontiersin.org For instance, an amino-functionalized magnesium-based MOF (Mg-MOF-1/8NH2) was found to have a specific surface area of 924.19 m²/g and a micropore volume of 0.46 cm³/g. eeer.org This MOF exhibited a CO2 adsorption capacity of 3.9 mmol/g at 303K. eeer.org The introduction of amino groups into the MOF structure can enhance CO2 adsorption through increased chemical affinity. eeer.org

Another study on a tetraethylenepentamine (B85490) (TEPA)-functionalized Mg-MOF-74 showed a CO2 adsorption capacity as high as 26.9 wt%, compared to 23.4 wt% for the unfunctionalized MOF, due to the additional binding sites provided by the amine groups. osti.gov

Table 3: Pore Structure and CO2 Adsorption Properties of a Modified Mg-MOF

MaterialSpecific Surface Area (m²/g)Micropore Volume (cm³/g)Saturated CO2 Adsorption Capacity (mmol/g at 303K)
Mg-MOF-1/8NH2924.190.463.9

Data sourced from a study on amino-functionalized Mg-MOF-74. eeer.org

Design and Synthesis of Magnesium-Fumarate MOFs

Role of this compound in Novel Functional Materials

This compound and related magnesium-based compounds are being investigated for their role in creating novel functional materials with a wide range of applications. The release of magnesium ions from these materials can have beneficial biological effects, making them suitable for biomedical applications. researchgate.netmdpi.com For example, magnesium and its alloys have shown excellent osteoconductivity and biocompatibility, promoting bone regeneration. mdpi.com

In the context of corrosion inhibition, MOFs, including those based on fumarate ligands, have been explored as additives to protective coatings for metals like magnesium alloys. researchgate.net An aluminum fumarate MOF, for instance, demonstrated significant corrosion inhibition for an AM60B magnesium alloy. researchgate.net While this example uses an aluminum-based fumarate MOF, it highlights the potential of fumarate-based MOFs in functional coatings. The porous structure of MOFs can store and release corrosion inhibitors, providing a self-healing capability to the coating.

Furthermore, the inherent properties of magnesium, such as being an essential element for bone health, make its compounds, including this compound, attractive for developing biomaterials that not only provide structural support but also actively participate in the healing process. researchgate.netmdpi.com The development of materials that can controllably release magnesium ions is a key area of research. google.com

Development of Magnesium-Based Nanomaterials for Environmental and Technological Applications

The development of advanced nanomaterials is critical for addressing pressing environmental challenges, particularly in the realm of carbon capture and storage. Magnesium-based nanomaterials, especially metal-organic frameworks (MOFs), have garnered significant attention due to their high porosity, tunable structures, and specific surface areas. mdpi.com MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, and the choice of both components is crucial for tailoring the material's properties for specific applications. mdpi.comacs.org

In this context, this compound serves as an important precursor and building block. The fumarate dianion, derived from fumaric acid, can act as the organic linker in a MOF structure. While much research has focused on MOFs with aromatic organic ligands, recent computational studies have highlighted the potential of aliphatic ligands like fumarate for creating lower-cost and highly effective materials. acs.org

A notable example is the in-silico design of a MOF-74 analogue, designated M2(DHFUMA), where the metal (M) can be magnesium and the ligand is 2,3-dihydroxyfumarate, a derivative of fumaric acid. acs.org This material was computationally designed as a high-performance, cost-effective alternative to the well-known M2(DOBDC) series for carbon capture. acs.org The shorter, aliphatic nature of the dihydroxyfumarate ligand is a key advantage, as such ligands are generally less expensive to produce than the larger aromatic linkers typically used in MOF synthesis. acs.org Density functional theory (DFT) calculations predict that the Mg₂(DHFUMA) variant would exhibit improved CO₂ uptake and better tolerance to humidity compared to its predecessors, making it a promising candidate for capturing CO₂ from wet flue gas streams. acs.org

The table below summarizes the key comparative aspects of the fumarate-derivative-based MOF versus a traditional aromatic linker-based MOF, based on theoretical predictions.

FeatureM₂(DHFUMA) (Fumarate-Derivative Ligand)M₂(DOBDC) (Aromatic Ligand)Significance
Organic Ligand 2,3-dihydroxyfumarate2,5-dioxidobenzene-1,4-dicarboxylateAliphatic ligand is smaller and potentially more cost-effective. acs.org
Predicted Application Carbon capture, Hydrogen storageCarbon capture, Hydrogen storageDesigned as an improved alternative for post-combustion carbon capture. acs.org
Performance Attribute Enhanced CO₂ uptake from wet flue gas streamsWell-established benchmark for CO₂ adsorptionImproved humidity tolerance and tunable CO₂ uptake. acs.org
Design Approach In-silico (computational) designExperimentally synthesizedRepresents a rational design approach to lower costs and boost performance. acs.org

Beyond carbon capture, the versatility of the fumarate linker is demonstrated in other environmental applications. For instance, a zirconium-based MOF using a fumarate linker, MOF-801, has been shown to be effective in the photocatalytic reduction of CO₂. mdpi.com This underscores the potential of incorporating fumarate into various metal-organic frameworks, including those based on magnesium, to create functional nanomaterials for environmental remediation. The broader category of magnesium-based nanomaterials, such as nano-sized magnesium oxide, is also recognized for its environmental applications, including the adsorption of pollutants like heavy metal ions and dyes from water. ias.ac.in

Exploration in Rechargeable Magnesium Ion Battery Systems

The quest for next-generation energy storage systems beyond lithium-ion batteries has intensified, with rechargeable magnesium-ion batteries (MIBs) emerging as a promising alternative. frontiersin.orgrsc.org Magnesium offers significant advantages, including its natural abundance, higher volumetric energy density, and potentially enhanced safety. frontiersin.orgnih.gov However, the development of MIBs is impeded by significant challenges, most notably the lack of suitable electrode materials that allow for efficient and reversible intercalation of the highly polarizing Mg²⁺ ion. frontiersin.orgmdpi.com

In the search for novel electrode materials, metal-organic frameworks have attracted considerable interest due to their high surface area and structurally tunable nature, which can facilitate ion storage. lbl.gov While direct research on this compound as an electrode material for MIBs is still nascent, compelling evidence from analogous systems suggests it is a promising area for exploration. Specifically, research on aluminum fumarate MOFs as an anode material for lithium-ion batteries provides a strong proof-of-concept. lbl.gov

In one study, an aluminum fumarate MOF was synthesized and tested as a lithium-ion battery anode. lbl.gov This material exhibited excellent electrochemical performance, including high reversible capacity, superior high-rate capability, and remarkable cycling stability. lbl.gov The aluminum fumarate anode delivered a stable reversible capacity of 392 mAh g⁻¹ for 100 cycles at a current density of 37.5 mA g⁻¹. lbl.gov Perhaps more impressively, it retained a significant capacity of 258 mAh g⁻¹ even at an extremely high current density of 37.5 A g⁻¹, demonstrating its ultrafast lithium storage capabilities. lbl.gov The excellent performance was attributed to the material's stable structure during electrochemical cycling and low impedance for ion transport. lbl.gov

The detailed electrochemical performance of this analogous fumarate-based MOF is presented in the table below.

Performance MetricValue Achieved with Aluminum Fumarate Anode (in Li-ion Battery)
Reversible Capacity 392 mAh g⁻¹ (at 37.5 mA g⁻¹)
Cycling Stability No capacity fading observed for up to 100 cycles
High-Rate Capacity 258 mAh g⁻¹ (at 37.5 A g⁻¹)
Key Success Factors Low impedance, structural stability during cycling, reversible lithiation

Data sourced from a study on aluminum fumarate in lithium-ion batteries. lbl.gov

These findings for aluminum fumarate strongly suggest that this compound could possess analogous electrochemically active properties, making it a viable candidate for exploration as an anode material in magnesium-ion batteries. The fumarate organic linker appears to create a robust framework that can withstand the strain of ion insertion/extraction, a critical feature for a stable battery electrode. lbl.gov Further supporting the potential of fumarate-based materials in battery technology, poly(fumaric acid) has been successfully used as a high-performance binder for hard-carbon anodes in sodium-ion batteries, improving cycling stability and rate capability. jaist.ac.jp This collective evidence provides a solid foundation for future research into the synthesis and electrochemical testing of this compound MOFs for MIBs.

Analytical Methodologies for Magnesium Fumarate in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for separating the components of a mixture and providing quantitative information. For magnesium fumarate (B1241708), these techniques primarily target the analysis of the fumarate component.

High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the analysis of fumaric acid. creative-proteomics.com The technique separates compounds in a liquid sample by passing them through a column filled with a solid adsorbent material. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is particularly common for organic acids like fumaric acid.

Several studies have developed and validated RP-HPLC methods for the determination of fumaric acid in different contexts. For instance, a method for quantifying fumaric acid in quetiapine (B1663577) hemi-fumarate utilized a Hypersil C18 column with a mobile phase of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer. ajptr.com Detection was performed using a UV detector at 210 nm, with fumaric acid showing a retention time of 3.65 minutes. ajptr.com This method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. ajptr.com

Another application involved the validation of an HPLC method for determining added fumaric acid in wines. bio-conferences.orgbio-conferences.org This method employed a ProntoSIL C-18 analytical column with an isocratic elution of water acidified with 0.1% formic acid. bio-conferences.org The run time, including column cleaning, was 40 minutes, showcasing its suitability for routine analysis in wineries. bio-conferences.org The use of a UV detector is common, as fumaric acid has a characteristic UV absorbance. creative-proteomics.comfrontiersin.org For instance, in one method, the UV detection wavelength was set to 210 nm. ajptr.comdrugfuture.com

The choice of column and mobile phase is critical for achieving good separation and peak shape. Common columns include C18 and C8 stationary phases. ajptr.combio-conferences.orgbio-conferences.org The mobile phase is often an acidified aqueous solution, sometimes mixed with an organic modifier like acetonitrile or methanol, to ensure that the fumaric acid is in its protonated form for optimal retention on the non-polar stationary phase. ajptr.combio-conferences.orgbio-conferences.org

Table 1: Examples of HPLC Methods for Fumaric Acid Analysis

Parameter Method 1 (Pharmaceuticals) ajptr.com Method 2 (Wine) bio-conferences.org
Column Hypersil C18 (250x4.6mm, 5µm) ProntoSIL C-18
Mobile Phase Acetonitrile & pH 3.0 Phosphate Buffer Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min 0.4 mL/min
Detection UV at 210 nm Diode Array Detector
Retention Time 3.65 min < 13 min
Linearity Range 0.024 - 60 µg/mL Not specified
Application Quetiapine hemi fumarate drug substance White, rosé, and red wines

Gas Chromatography (GC) is a powerful analytical technique, but it is typically used for volatile and thermally stable compounds. Fumaric acid, being a dicarboxylic acid, has low volatility and is not suitable for direct GC analysis. creative-proteomics.comcolostate.edu Therefore, a derivatization step is necessary to convert it into a more volatile form. creative-proteomics.comcolostate.edu This chemical modification is essential for its analysis in complex samples, especially at low concentrations. creative-proteomics.com

Common derivatization methods include silylation (e.g., forming trimethylsilyl (B98337) derivatives) and alkylation (e.g., forming methyl esters). colostate.edu These derivatized products are more stable and volatile, making them suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. acs.org For example, a study comparing GC and HPLC for organic acid quantification in coffee used trimethylsilyl derivatives for the GC analysis. researchgate.net

Pyrolysis-gas chromatography (Py-GC) is another approach that has been used for the qualitative analysis of fumaric acid in emulsion polymers. acs.orgnih.gov In this technique, the fumaric acid is derivatized with primary amines to form a cyclic imide, which can then be detected. acs.orgnih.gov GC-MS is often used for detection in these methods, as it provides high sensitivity and can identify compounds based on their unique mass fragmentation patterns. creative-proteomics.com This makes it valuable for forensic analysis, environmental testing, and quality control. creative-proteomics.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique that combines the separation power of UHPLC with the detection capabilities of tandem mass spectrometry. This method is particularly useful for analyzing trace levels of compounds in complex matrices.

A UHPLC-MS/MS method was developed for the determination of total maleic acid and fumaric acid in various food products. rsc.org The samples were hydrolyzed, and the resulting solution was analyzed using a reverse-phase column and a triple quadrupole mass spectrometer in multiple-reaction-monitoring mode. rsc.org This approach allows for the highly specific and sensitive quantification of fumaric acid, even in the presence of interfering substances.

In another study, UHPLC-MS/MS was used for the determination of derivatized carboxylic acids, including fumaric acid, in animal matrices. nih.gov The analysis was performed on an Agilent 1290 series UHPLC system coupled to a SCIEX Triple Quad 5500+ mass spectrometer. nih.gov The high sensitivity of this technique makes it ideal for metabolomics research and the analysis of biological samples where analyte concentrations are often very low. phenomenex.com

Gas Chromatography (GC) for Volatile Derivatives

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis

Spectroscopic and spectrophotometric methods are also widely employed for the analysis of magnesium fumarate, offering alternatives to chromatographic techniques. These methods can be used to determine either the magnesium or the fumarate content.

Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. sdiarticle4.com It is a common method for quantifying the magnesium content in various samples, including food supplements and pharmaceutical preparations. nih.govresearchgate.net The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state.

Flame AAS (FAAS) is a frequently used variant of this technique. sdiarticle4.comnih.gov In a typical FAAS method for magnesium, the sample is first dissolved, often in an acid medium, to release the magnesium ions. nih.gov The solution is then introduced into a flame, where it is atomized. A light beam from a magnesium hollow cathode lamp is passed through the flame, and the amount of light absorbed at a specific wavelength (typically 285.2 nm for magnesium) is measured. thermofisher.com This absorbance is directly proportional to the concentration of magnesium in the sample.

The method has been validated for determining magnesium in multivitamin pharmaceutical preparations, demonstrating good linearity, precision, and accuracy. nih.gov Linearity has been observed in concentration ranges such as 0.05 to 0.40 mg/L and 0.08 to 0.40 µg/mL. sdiarticle4.comnih.gov To overcome potential interferences from other components in the matrix, a matrix modifier like lanthanum chloride may be added to the samples and standards. lcms.cz

Table 2: Validation Parameters of a Flame AAS Method for Magnesium nih.gov

Parameter Result
Linearity Range 0.05 - 0.40 mg/L
Correlation Coefficient ≥ 0.9999
Repeatability (RSD) 0.6%
Reproducibility (RSD) 1.1% (day-to-day), 1.6% (analyst-to-analyst)
Mean Recovery 98.9% - 100.8%
Limit of Detection (LOD) 3.8 µg/g of sample
Limit of Quantification (LOQ) 7.0 µg/g of sample

UV-Visible spectrophotometry is a simple and cost-effective technique that can be used to quantify the fumarate portion of this compound. This method is based on the principle that fumaric acid absorbs light in the ultraviolet region of the electromagnetic spectrum. creative-proteomics.com

Fumaric acid exhibits a peak absorbance at approximately 221 nm. frontiersin.org The dissolution of fumaric acid in a solution can be monitored by measuring the change in absorbance in the 200–230 nm wavelength range. frontiersin.org This technique has been used to monitor fumaric acid in complex biological solutions like fermentation broths and treated urine. frontiersin.org

The method's simplicity makes it attractive for routine quality control. However, its specificity can be a limitation, as other compounds in the sample matrix may also absorb at similar wavelengths, leading to potential interference. creative-proteomics.com To address this, derivative spectrophotometry can sometimes be employed to enhance specificity. ajptr.com Despite this, for many applications where the matrix is well-defined or interferences are minimal, direct UV spectrophotometry provides a rapid and accessible analytical solution. jocpr.com For instance, a method for estimating ketotifen (B1218977) fumarate used UV spectrophotometry with a maximum absorbance at 298 nm. scholarsresearchlibrary.com

Atomic Absorption Spectroscopy (AAS) for Magnesium Content

Electrophoretic Techniques

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful approach for the analysis of this compound in complex matrices. Due to its high resolving power, short analysis times, and low sample and reagent consumption, CE is well-suited for separating and quantifying small, charged molecules like the magnesium cation (Mg²⁺) and the fumarate anion. nih.govslideshare.net

Capillary Zone Electrophoresis (CZE), a common mode of CE, separates ions based on their charge-to-size ratio as they migrate through a buffer-filled capillary under the influence of a high-voltage electric field. vtt.fi For this compound analysis, two distinct methods would typically be developed: one for the cation (Mg²⁺) and one for the anion (fumarate).

Analysis of Fumarate: Fumaric acid, as a dicarboxylic acid, is an ideal candidate for analysis by CE. chromatographyonline.com Methods for separating various organic acids, including fumarate, have been extensively developed. chromatographyonline.comnih.gov These methods often use a phosphate or borate (B1201080) buffer system and direct or indirect UV detection. chromatographyonline.comnih.gov For instance, a method for analyzing 27 organic acids related to metabolic diseases uses a phosphate buffer at pH 6.0 with UV detection at 200 nm, achieving separation in under 15 minutes. nih.gov Another approach for analyzing organic acids in beverages used a pH 10 borate buffer and achieved separation within 12 minutes. chromatographyonline.com The inherent negative charge of the fumarate ion at neutral or alkaline pH allows for its rapid migration and separation from other anionic species in a sample.

Analysis of Magnesium (Mg²⁺): The analysis of cations like Mg²⁺ via CZE typically employs indirect UV detection. In this setup, a UV-absorbing ion (a chromophore) is added to the background electrolyte. When the non-absorbing analyte ion (Mg²⁺) passes the detector, it displaces the chromophore, causing a decrease in absorbance that is proportional to its concentration. A robust CZE method with indirect UV detection has been specifically developed to quantify free magnesium ions in complex biological samples from in vitro transcription (IVT) reactions. nih.gov This demonstrates the technique's applicability to intricate matrices where preserving the native state of the ion is crucial. nih.gov

The typical instrumentation for such electrophoretic analyses is summarized in the table below.

ComponentDescriptionPurpose in this compound Analysis
Power Supply Provides high voltage (e.g., -30 to +30 kV) across the capillary.Drives the migration of charged ions (Mg²⁺ and fumarate). oiv.int
Fused-Silica Capillary A narrow tube (e.g., 50 µm internal diameter, 60 cm length) where separation occurs.Serves as the separation column for the analytes. oiv.int
Buffer System An electrolyte solution that fills the capillary and reservoirs.Conducts the current and maintains a stable pH to ensure consistent ionization and migration of fumarate and complexation for Mg²⁺ detection. nih.govoiv.int
Injection System Introduces a precise volume of the sample into the capillary (e.g., via pressure).Loads the sample for analysis. oiv.int
Detector Typically a UV detector for direct or indirect absorbance measurement.Quantifies the separated fumarate (direct detection) and magnesium (indirect detection) ions. nih.govnih.gov
Data Acquisition System A computer and software to control the instrument and process the data.Records the electropherogram and calculates analyte concentrations. oiv.int

This table outlines the basic components of a capillary electrophoresis system used for analyzing the constituent ions of this compound.

Bioanalytical Method Development and Validation in Preclinical Samples

The quantitative determination of magnesium and fumarate in preclinical biological samples (e.g., plasma, urine, tissue homogenates) is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. nih.govciteline.com The development and validation of a robust bioanalytical method are critical to ensure that the data generated are reliable and can support regulatory decisions. europa.euroutledge.com The process adheres to strict guidelines, such as those from the International Council for Harmonisation (ICH). citeline.comeuropa.eu

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose. europa.eu This involves a comprehensive evaluation of the method's performance. For a compound like this compound, separate assays for magnesium and fumarate might be required, especially if their pharmacokinetic profiles differ. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, for example, has been established for monomethyl fumarate (an active metabolite of dimethyl fumarate) in human plasma, demonstrating a common analytical approach for the fumarate moiety. researchgate.net

The complexity of biological matrices necessitates a sample preparation step to remove interfering endogenous components like proteins and phospholipids (B1166683) and to concentrate the analyte of interest. researchgate.netnih.gov The choice of technique depends on the analyte's properties and the matrix itself.

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the biological sample to denature and precipitate proteins. sigmaaldrich.commdpi.com While effective for initial cleanup, it may not remove all interferences and can lead to significant matrix effects. acs.org

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their partitioning between two immiscible liquid phases. It offers a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE has become a preferred technique for its selectivity, high recovery, and ability to reduce matrix effects. acs.orgmdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of a different solvent. sigmaaldrich.com For the analysis of organic acids like fumarate from plasma, a hydrophilic-lipophilic balanced (HLB) sorbent can be used, which is effective for a broad range of compounds. acs.orgmdpi.com For magnesium analysis, sample preparation often involves acid digestion to break down biological materials and free the metal ion before analysis. luc.eduinorganicventures.commdpi.com

The table below summarizes common SPE sorbents and their applications relevant to this compound analysis.

SPE Sorbent TypeMechanismTarget AnalyteApplication Notes
Hydrophilic-Lipophilic Balanced (HLB) Reversed-phase and ion-exchangeFumarate (and other organic acids)Offers broad selectivity for both polar and nonpolar compounds. Widely used in multi-residue analysis. mdpi.com
Mixed-Mode Anion Exchange Anion-exchange and reversed-phaseFumarateProvides high selectivity for acidic compounds by retaining them based on ionic interactions, allowing neutral and basic interferences to be washed away.
Aminopropyl (NH₂) Weak anion-exchange or normal-phasePolar compounds, organic acidsCan be used to remove highly polar interferents from samples. sigmaaldrich.com
Chelating Resins ChelationMagnesium (Mg²⁺)Sorbents with iminodiacetic acid or other chelating functional groups can selectively bind divalent cations like Mg²⁺, separating them from complex matrices.

This table describes various Solid-Phase Extraction (SPE) sorbents that can be utilized for the selective extraction of fumarate and magnesium from complex biological samples.

According to regulatory guidelines (e.g., ICH M10), a full validation of a bioanalytical method must be performed to ensure its reliability. europa.eumdpi.com The key parameters evaluated are detailed below.

Validation ParameterDescriptionTypical Acceptance Criteria (ICH M10)
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nih.goveuropa.euNo significant interference at the retention time of the analyte and internal standard (IS). Response from interfering components should be <20% of the LLOQ for the analyte and <5% for the IS. europa.eu
Linearity & Range The range of concentrations over which the method is linear, accurate, and precise. A calibration curve is generated using a minimum of six standard points. nih.goveuropa.euThe calibration curve should have a well-defined response function (e.g., linear regression with r² ≥ 0.99). mdpi.com Back-calculated concentrations of standards should be within ±15% of nominal values (±20% at LLOQ). europa.eu
Accuracy The closeness of the determined value to the nominal or known true value. Assessed at a minimum of three concentration levels (low, medium, high). nih.govThe mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples. ajpsonline.com
Precision The closeness of agreement among a series of measurements from the same homogeneous sample. Evaluated as repeatability (intra-assay) and intermediate precision (inter-assay). nih.govThe coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for QC samples. ajpsonline.com
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.govAnalyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. europa.eu
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. ajpsonline.comRecovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. europa.euThe %CV of the IS-normalized matrix factor should not be greater than 15%. europa.eu
Stability The chemical stability of an analyte in a given biological matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term). europa.euAnalyte stability is demonstrated if the mean concentration of stability samples is within ±15% of the nominal concentration. europa.eu

This table details the essential parameters for the validation of a bioanalytical method as per international regulatory guidelines.

Sample Preparation Techniques (e.g., Solid Phase Extraction)

Compatibility Studies with Other Chemical Entities in Research Formulations

Fumaric acid and its salts are often used to improve the stability and physicochemical properties of other compounds. researchgate.netpatsnap.comgoogle.com For instance, forming a fumarate salt can create a more stable crystalline lattice, reduce hygroscopicity, and modulate the microenvironmental pH within a formulation to minimize degradation. researchgate.netpatsnap.com

However, potential incompatibilities must be screened for. Magnesium ions, for example, are known to interact with certain drugs. Similarly, lubricants, which are essential for tablet manufacturing, can sometimes cause issues. Magnesium stearate (B1226849), a common lubricant, has been reported to be incompatible with some APIs, particularly those with acidic functional groups, sometimes leading to issues like reduced dissolution. researchgate.netmdpi.com Sodium stearyl fumarate is often considered a viable alternative lubricant in cases where magnesium stearate shows incompatibility. ulisboa.pt

Common techniques used to screen for drug-excipient compatibility include:

Differential Scanning Calorimetry (DSC): This thermal analysis technique detects changes in heat flow associated with physical and chemical transformations as a function of temperature. The appearance of new peaks, the disappearance of existing peaks (e.g., the melting endotherm of the drug), or shifts in peak temperatures in a drug-excipient mixture can indicate an interaction. sjf.edunih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds within a molecule. Changes in the position or intensity of characteristic absorption bands in the spectrum of a drug-excipient mixture compared to the individual components can signify a chemical interaction. sjf.eduresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of materials. Changes in the diffraction pattern can indicate a solid-state interaction, such as the formation of a new crystalline phase or conversion to an amorphous form. sjf.edu

TechniquePrincipleInformation ProvidedIndication of Incompatibility with this compound
Differential Scanning Calorimetry (DSC) Measures differences in heat flow into a sample and a reference as a function of temperature.Detects melting, crystallization, and degradation events.Appearance of new thermal events, significant shift or disappearance of the melting endotherm of this compound or excipient. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations.Identifies functional groups and molecular structure.Shifts, disappearance, or appearance of new absorption bands, suggesting the formation or breaking of chemical bonds. researchgate.net
Powder X-ray Diffraction (PXRD) Scatters X-rays from the crystalline lattice of a material to produce a unique diffraction pattern.Analyzes the long-range crystalline order of a solid.Changes in the diffraction pattern of the mixture compared to a physical sum of the individual patterns, indicating solid-state transformations. sjf.edu
Isothermal Stress Testing Samples are stored at elevated temperature and humidity (e.g., 40°C / 75% RH) for a period.Assesses chemical stability and degradation pathways under accelerated conditions.Formation of degradation products, significant changes in physical appearance, or altered dissolution profile. nih.gov

This table presents common analytical techniques for evaluating the compatibility of this compound with other chemical entities in research formulations.

Computational and Theoretical Modeling of Magnesium Fumarate Systems

Molecular Dynamics (MD) Simulations for Structural Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tum.de By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structural dynamics and intermolecular interactions of magnesium fumarate (B1241708) in various environments.

MD simulations are particularly powerful for examining the behavior of magnesium fumarate in solvent systems, such as water. These simulations can model the hydration shell of the magnesium ion (Mg²⁺) and its interaction with the fumarate anion. The accuracy of these simulations heavily depends on the chosen force field, which defines the potential energy of the system.

Researchers have developed various force fields to model magnesium ions in biological systems. For instance, improved models for Mg²⁺ provide a highly accurate description of its behavior and interactions with biomolecules, matching a broad range of experimental properties. mpg.de Such models can be used to simulate the solvation of this compound, detailing the structure of the water molecules surrounding the ions. For example, simulations of Mg²⁺ in water show a well-defined first hydration shell, typically consisting of six water molecules in an octahedral arrangement. mpg.deresearchgate.net The average Mg-O distance in this shell has been calculated to be approximately 2.11 Å using advanced QM/MM approaches, which is in good agreement with experimental data. researchgate.net

Simulations can be performed using packages like GROMACS or NAMD. nih.govacs.org The setup for such a simulation would involve placing magnesium and fumarate ions in a box of solvent molecules (e.g., TIP3P water model). acs.org Periodic boundary conditions are applied to simulate a bulk system, and methods like the Particle Mesh Ewald (PME) algorithm are used to handle long-range electrostatic interactions. nih.govacs.org The simulation would be run at a specific temperature and pressure (e.g., 300 K and 1 atm) to observe the dynamic behavior of the ions and their interactions with the solvent over nanoseconds or longer. acs.org

Simulation ParameterTypical Value/MethodSource
Simulation Package GROMACS, NAMD nih.govacs.org
Force Field General Amber Force Field (GAFF), CHARMM, Drude researchgate.netacs.org
Water Model TIP3P, SWM4-NDP researchgate.netacs.org
Ensemble NpT (constant Number of particles, Pressure, Temperature) nih.gov
Temperature 300 K / 310 K acs.orgarxiv.org
Pressure 1 atm / 1 bar nih.govarxiv.org
Electrostatics Particle Mesh Ewald (PME) nih.govacs.org
Cutoff for non-bonded interactions 10 Å - 12 Å acs.orgarxiv.org
Simulation Time Nanoseconds (ns) arxiv.org

The interaction between the magnesium (metal) ion and the fumarate (ligand) is crucial for the structure and properties of the compound. MD simulations, especially when combined with quantum mechanics (QM/MM methods), can accurately model these metal-ligand interactions. researchgate.net The Mg²⁺ ion is classified as a hard acid, preferring to bind with hard bases, such as the carboxylate oxygen atoms of the fumarate anion. libretexts.org

In this compound, the primary interaction is the coordination of the Mg²⁺ ion by the oxygen atoms of the carboxylate groups of the fumarate ligand. Modeling studies of metalloproteins have shown that statistical analysis of known structures from the Protein Data Bank (PDB) can help derive models for metal coordination geometries. nih.gov For magnesium, an octahedral coordination geometry is common. mdpi.com In the solid state or in concentrated solutions, the fumarate anion can act as a bridging ligand, coordinating to multiple magnesium ions. mdpi.com

Advanced computational models can also account for polarization effects, which are significant for highly charged ions like Mg²⁺. Polarizable force fields, such as the Drude model, or QM/MM simulations provide a more accurate description of the metal-ligand bond compared to non-polarizable force fields. researchgate.net For example, QM/MM simulations predict an average Mg-O distance of 2.11 Å for hydrated Mg²⁺, whereas non-polarizable force fields can underestimate this distance by as much as 0.1 Å. researchgate.net These accurate models are essential for understanding the stability and reactivity of the magnesium-fumarate complex.

Simulations of this compound in Solvent Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, bonding, and reactivity of molecules from first principles. acs.orggithub.io These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy levels. acs.org

DFT calculations can be used to optimize the geometry of this compound and analyze its bonding characteristics. By calculating the electron density distribution, one can visualize the nature of the bonds between the magnesium ion and the fumarate ligand. researchgate.net The interaction is expected to be largely ionic, consistent with the hard acid nature of Mg²⁺ and the hard base nature of the carboxylate oxygen atoms. libretexts.org

Analyses such as Natural Bond Orbital (NBO) can quantify the charge transfer between the metal and the ligand. nih.gov For similar Mg²⁺-carbonate complexes, NBO analysis showed significant charge transfer from the ligand to the metal ion. nih.gov Similar calculations for this compound would reveal the extent of electron donation from the fumarate's oxygen atoms to the Mg²⁺ ion.

Furthermore, DFT can be used to calculate the Density of States (DOS), which shows the distribution of energy levels available for electrons. mdpi.com The interaction between Mg²⁺ and the fumarate ligand would affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the fumarate. nih.gov This HOMO-LUMO gap is a key indicator of the chemical reactivity and stability of the complex. In studies of Mg²⁺ with carbonate solvents, the interaction was found to shift the HOMO and LUMO states to more negative energy values. nih.gov

PropertyMethod of InvestigationExpected Finding for this compoundSource (by analogy)
Optimized Geometry DFT (e.g., B3LYP/6-31G(d,p))Provides bond lengths and angles for the lowest energy structure. physchemaspects.ru
Bonding Nature Electron Density AnalysisPrimarily ionic interaction between Mg²⁺ and fumarate's COO⁻ groups. libretexts.orgresearchgate.net
Charge Transfer Natural Bond Orbital (NBO) AnalysisQuantifies electron donation from fumarate oxygens to the magnesium ion. nih.gov
Electronic Stability HOMO-LUMO Gap CalculationA larger gap indicates higher stability. The interaction with Mg²⁺ likely modifies the gap of fumarate. nih.govmdpi.com
Energy Levels Density of States (DOS)Shows the distribution of molecular orbitals and the influence of Mg²⁺ on the fumarate electronic structure. mdpi.com

Quantum chemical calculations are highly effective in predicting spectroscopic features, which can then be compared with experimental data for validation. For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. physchemaspects.ru

The process involves first optimizing the molecular structure to find its minimum energy geometry. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. physchemaspects.ru A theoretical IR spectrum can then be generated. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the synthesized compound and make detailed assignments of the vibrational modes to specific atomic motions, such as the stretching and bending of the C=C, C=O, and C-O bonds in the fumarate ligand, as well as vibrations involving the Mg-O coordination bonds. Such calculations have been successfully performed for other magnesium complexes, like magnesium tryptophanate, using the B3LYP functional with a 6-31G(d,p) basis set. physchemaspects.ru Similarly, theoretical UV-visible spectra can be predicted using Time-Dependent DFT (TD-DFT) to study electronic transitions. nih.gov

Investigation of Bonding Characteristics and Electronic Properties

Computational Approaches for Predicting Biological Interactions and Metabolic Fates

Computational models are increasingly used to predict how small molecules like this compound interact with biological systems and to understand their metabolic fate. These approaches can bridge the gap between chemical properties and biological activity.

Genome-scale metabolic models (GEMs) are a powerful tool for this purpose. GEMs are mathematical representations of the known metabolic pathways in an organism. plos.orgnih.gov By using techniques like Flux Balance Analysis (FBA), these models can predict metabolic fluxes and growth rates under various conditions. nih.gov

In the context of microbial communities, computational frameworks based on GEMs have been developed to predict metabolic interactions between species. plos.orgresearchgate.net These models can identify which metabolites are exchanged or competed for within a community. plos.orgnih.gov Notably, both magnesium and fumarate have been identified as potential metabolites for which bacterial species may compete. plos.orgnih.gov For instance, a study on the interaction between Geobacter sulfurreducens and Rhodoferax ferrireducens predicted competition for fumarate and magnesium, among other substrates. nih.gov This suggests that if this compound is introduced into a microbial environment, such as the human gut, it could influence the composition and function of the microbiota by serving as a source for these competed nutrients. These models can thus help form hypotheses about the metabolic fate of this compound and its impact on complex biological systems. plos.orgnih.gov

In Silico Pathway Analysis for Fumarate Metabolism

In silico analysis, utilizing computational models of metabolism, has become an indispensable tool for understanding and engineering metabolic pathways involving fumarate. These approaches, particularly those using genome-scale metabolic models (GSMMs), allow for the simulation of metabolic fluxes and the prediction of how genetic or environmental changes will affect cellular physiology and the production of specific metabolites like fumaric acid.

One primary application of in silico pathway analysis is in metabolic engineering to enhance the production of fumaric acid. For instance, in the yeast Saccharomyces cerevisiae, a validated GSMM known as iND750 was used to simulate the metabolic effects of gene deletions. researchgate.netresearchgate.net Flux balance analysis (FBA), a mathematical method for simulating metabolism, predicted that deleting the FUM1 gene, which encodes for the enzyme fumarase, would lead to the accumulation of fumaric acid. researchgate.netplos.org The model also predicted only a slight reduction in the growth rate (approximately 1.95%) resulting from this deletion. plos.org Subsequent experimental validation confirmed that the engineered S. cerevisiae strain with the FUM1 deletion was indeed capable of producing fumaric acid. researchgate.net The in silico model further identified pyruvate (B1213749) carboxylase as a limiting factor, guiding further genetic modifications to improve the production yield. researchgate.net

Computational modeling is also crucial for identifying potential drug targets in pathogens by comparing their metabolic pathways with those of their hosts. An in silico comparative study of the energy metabolism in Trypanosoma cruzi, the parasite that causes Chagas disease, identified specific enzymes in the fumarate pathway that are absent in humans. scielo.br The analysis highlighted fumarate reductase (EC: 1.3.99.1) as specific to T. cruzi, while the parasite's fumarate hydratase (EC: 4.2.1.2) was found to be analogous to the human enzyme. scielo.br Such findings pinpoint enzymes that could be targeted for therapeutic intervention with minimal effects on the human host.

Furthermore, in the context of cancer biology, computational modeling helps to unravel the complex metabolic reprogramming that occurs in tumor cells. In cells deficient in the enzyme fumarate hydratase (FH), as seen in Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), there is a significant accumulation of fumarate. biorxiv.org By integrating phosphoproteomics data with a genome-scale metabolic model (Recon 2.2), researchers have been able to simulate the metabolic fluxes in FH-deficient cells. biorxiv.org This approach helps to identify how post-translational modifications, such as the phosphorylation of enzymes like pyruvate dehydrogenase (PDHA1), regulate metabolism in response to high fumarate levels, providing a deeper understanding of the metabolic transformation in these cancers. biorxiv.org

Table 1: Summary of In Silico Metabolic Pathway Analysis Studies Involving Fumarate

Organism/System Computational Model/Method Key Findings Reference(s)
Saccharomyces cerevisiae Genome-Scale Metabolic Model (iND750), Flux Balance Analysis (FBA) Deletion of the FUM1 gene (fumarase) was predicted and validated to lead to fumaric acid production. Pyruvate carboxylase was identified as a limiting factor. researchgate.netplos.org
Trypanosoma cruzi Comparative in silico pathway annotation Identified fumarate reductase as a specific enzyme to the parasite and a potential drug target. scielo.br
FH-deficient cancer cells Genome-Scale Metabolic Model (Recon 2.2), integration with phosphoproteomics Identified regulatory phosphorylation sites on metabolic enzymes, showing that PDHA1 activity is inhibited by increased phosphorylation in FH-deficient cells. biorxiv.org
Escherichia coli Constraint-Based Modeling (OptKnock, RobustKnock) Predicted knockout strategies (e.g., fumarase, fumarate reductase) to optimize fumarate production. oup.com
Actinobacillus succinogenes Genome-Scale Metabolic Modeling, Flux Balance Analysis (FBA) Analysis of metabolic pathways leading from various carbon sources to succinate (B1194679), which involves the conversion of fumarate. mdpi.com

Protein-Ligand Docking and Molecular Simulations of Enzyme Interactions

Protein-ligand docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between small molecules, such as fumarate, and their protein targets at an atomic level. These methods provide detailed insights into binding modes, conformational changes, and the energetics of these interactions, which are critical for understanding enzyme mechanisms and for designing novel inhibitors.

A primary focus of these studies has been the enzyme fumarate hydratase (FH), also known as fumarase, which catalyzes the reversible hydration of fumarate to L-malate in the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.netmkjc.in Molecular docking studies have been performed to analyze the binding of the natural substrate, fumarate, and various inhibitors, such as citrate (B86180) and pyromellitic acid, to the active site of FH. researchgate.netmkjc.in For example, in a study on zebrafish fumarate hydratase, molecular docking revealed that the inhibitor citrate had a stronger interaction with the enzyme compared to the substrate fumarate. mkjc.in

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. These simulations can assess the conformational stability of the complex and elucidate the role of specific interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.networldscientific.com MD simulations of human fumarase complexed with citrate and pyromellitic acid showed that active site residues like S145, T147, and H235 form water-mediated hydrogen bonds that are crucial for catalysis. researchgate.networldscientific.comnih.gov When a clinically observed mutation, H235N, was introduced, simulations revealed that these critical water-mediated interactions were lost, explaining the reduced catalytic activity of the mutant enzyme. researchgate.networldscientific.com Similarly, MD simulations of zebrafish FH confirmed that citrate has a higher binding affinity than fumarate, supporting the docking results. mkjc.in

These computational approaches are also used to predict the effects of mutations on enzyme function. By modeling mutations found in human patients, such as those in the FH gene that lead to cancer, researchers can analyze how these changes alter the protein's conformation and its ability to bind substrates. mkjc.inresearchgate.net For instance, mutations in zebrafish FH corresponding to human SNPs were shown to alter the protein conformation, thereby affecting substrate binding even if the mutated residues were not directly in the active site. mkjc.in

Table 2: Selected Protein-Ligand Docking and Molecular Dynamics Simulation Studies of Fumarate-Enzyme Interactions

Enzyme Ligand(s) Computational Method(s) Key Findings Reference(s)
Human Fumarate Hydratase (Fumarase) Fumarate, Citrate, Pyromellitic acid Molecular Docking, Molecular Dynamics (MD) Identified key active site residues (S145, T147, H235) and the role of water-mediated hydrogen bonds. The H235N mutation disrupts these interactions, reducing catalytic activity. researchgate.networldscientific.comnih.gov
Zebrafish Fumarate Hydratase (fh) Fumarate, Citrate Molecular Docking, Molecular Dynamics (MD) Inhibitor citrate showed stronger binding affinity than the natural substrate fumarate. Mutations corresponding to human SNPs altered protein conformation and substrate binding. mkjc.in
Succinate Dehydrogenase (SDH) 3-Bromopyruvate (3-BP) Molecular Docking (PatchDock, YASARA) 3-BP showed strong docking to SDH, a key enzyme in the TCA cycle that interconverts succinate and fumarate. plos.org
Fumarase Fumarate Molecular Dynamics (MD) A 10-nanosecond MD simulation revealed the thermodynamical stability of the fumarase enzyme. researchgate.net

Modeling of Materials Properties of this compound-Containing Systems

Computational modeling plays a crucial role in the design and characterization of advanced materials, including those containing this compound. These theoretical methods, particularly those based on density functional theory (DFT), allow for the prediction of structural, electronic, and thermodynamic properties of materials before their synthesis, guiding experimental efforts toward desired functionalities.

This compound is a component of interest in the construction of metal-organic frameworks (MOFs), which are crystalline porous materials built from metal ions or clusters linked by organic ligands. While aluminum fumarate MOFs are more extensively studied mdpi.com, magnesium-based MOFs are also a subject of investigation. Computational methods are essential for understanding these systems. For instance, first-principles calculations are used to study the formation principles, structure, and stability of magnesium-based MOFs. researchgate.net DFT-based calculations of formation energies can predict the thermodynamic stability of different potential structures. researchgate.net

A notable example is the MOF-74 family, which can be constructed with various metals, including magnesium (Mg-MOF-74). Theoretical studies have been employed to understand the mechanism of gas adsorption in these materials. rsc.org Using DFT and ab initio molecular dynamics (AIMD) simulations, researchers have identified possible adsorption sites for molecules like H₂ on the internal surface of Mg-MOF-74 frameworks. rsc.org These simulations can predict binding strengths at different sites, such as the open metal sites, oxygen atoms of the organic linker, and the aromatic rings, providing a microscopic understanding that is crucial for applications like hydrogen storage. rsc.org

Furthermore, computational modeling is vital for accurately simulating the interaction of guest molecules, like water, with MOFs. Standard force fields often fail to describe the interactions between water and the open metal sites in MOFs. osti.gov Advanced models, such as the 12-6-4 Lennard-Jones potential, have been adopted to better simulate water adsorption isotherms in materials like Mg-MOF-74, showing greatly improved accuracy compared to experimental results. osti.gov Such models are critical for screening MOFs for applications like atmospheric water harvesting. osti.gov DFT calculations are also used to derive and validate the force fields used in these larger-scale classical simulations. acs.org

Table 3: Computational Modeling Studies of Magnesium-Containing Framework Materials

Material System Computational Method Property Modeled Key Findings Reference(s)
Mg-MOF-74 (dihydroxyfumarate linker) Density Functional Theory (DFT), Ab initio Molecular Dynamics (AIMD) H₂ Adsorption Mechanism Identified primary adsorption sites at open metal sites, oxygen atoms, and linker rings, and calculated binding strengths. rsc.org
Mg-MOF-74 Grand Canonical Monte Carlo (GCMC) with 12-6-4 Lennard-Jones Potential Water Adsorption Isotherms The 12-6-4 potential accurately predicted type I water adsorption isotherms, outperforming standard force fields. osti.gov
Mg-benzene-1,3,5-tricarboxylates Density Functional Theory (DFT) Structural Stability, NMR Parameters Calculated formation energies to predict thermodynamic stability and assigned 13C and 25Mg NMR signals to specific sites within the framework. researchgate.net
Magnesium Hydride (MgH₂) Diffusion Monte Carlo (DMC), DFT Structural Properties, Enthalpy of Formation DMC calculations provided highly accurate predictions of equilibrium volume and enthalpy of formation, outperforming DFT. aps.org
Magnesium Hydroxide (B78521) (Mg(OH)₂) Computational Fluid Dynamics (CFD), Population Balance Equation Precipitation Kinetics Developed a model to describe the precipitation process, inferring and validating kinetics parameters from experimental data. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a more holistic understanding of how magnesium fumarate (B1241708) functions at a molecular level, future research will increasingly rely on the integration of multi-omics data. This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of cellular and organismal responses to the compound. mixomics.orgresearchgate.net

By analyzing the interplay between genes, proteins, and metabolites, researchers can uncover the complex regulatory networks and biochemical pathways influenced by magnesium fumarate. researchgate.net For instance, a study on magnesium deficiency in animals revealed significant reductions in key metabolites like glucose-6-phosphate, citric acid, fumaric acid, and malic acid in the liver, demonstrating the power of metabolomics in understanding the compound's impact. mdpi.com The integration of such data can help identify novel biomarkers and therapeutic targets. jci.org Tools and frameworks like STATegra and mixOmics are being developed to facilitate the complex analysis of these large-scale datasets, paving the way for more sophisticated multi-omics studies. mixomics.orgnih.gov

Development of Advanced In Vitro and Animal Models for Specific Research Questions

To investigate the specific effects of this compound with greater precision, the development of advanced in vitro and animal models is crucial. mdpi.com While animal models are essential for understanding disease progression and the efficacy of interventions, there is a continuous effort to refine these models to better mimic human conditions and improve the translation of preclinical findings. criver.comahajournals.org

In vitro models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), are valuable for predicting the bioavailability of different magnesium formulations. mdpi.comresearchgate.net These models allow for the controlled study of factors influencing absorption and can help in the initial screening of compounds. mdpi.comresearchgate.netinnophos.com Furthermore, specialized animal models are being developed for specific diseases, such as intracranial aneurysms and seizure disorders, which can provide insights into the potential therapeutic applications of this compound in these conditions. ahajournals.orgnih.gov A systematic review of studies on domestic pigs noted the use of this compound as a supplement to reduce stress, highlighting the diverse applications being explored in animal research. frontiersin.org

Exploration of this compound in Advanced Drug Delivery Systems (excluding human applications)

The unique properties of magnesium and fumarate are being explored for their potential in creating advanced drug delivery systems for non-human applications. These systems aim to improve the stability, solubility, and controlled release of therapeutic agents. sigmaaldrich.comresearchgate.netrsc.org

One promising area is the development of metal-organic frameworks (MOFs), which are porous structures that can encapsulate and deliver drugs. rsc.orgmdpi.com A functionalized zirconium-fumarate MOF has shown potential in this area. mdpi.com Additionally, polymers like poly(propylene fumarate) are being investigated for their use in creating biodegradable scaffolds and microstructures for sustained drug release. researchgate.netacs.org The development of nanocomposites, such as those incorporating magnesium-based nanoparticles, is another active area of research with potential applications in various fields. nih.govresearchgate.net

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

In line with the growing emphasis on environmental sustainability, researchers are actively seeking greener methods for synthesizing this compound. royalsocietypublishing.orgrsc.org Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. royalsocietypublishing.orgresearchgate.net

Current research is exploring solvent-free synthesis methods, such as resonant acoustic mixing (RAM), to produce fumarate-based metal-organic frameworks. acs.orgresearchgate.net This technique has been successfully used to synthesize iron fumarate and aluminum fumarate without the need for solvents. acs.orgresearchgate.net Other sustainable approaches include the use of water as a solvent, mechanochemistry, and microwave-assisted synthesis. royalsocietypublishing.orgrsc.org A patented method for preparing this compound involves reacting fumaric acid with magnesium carbonate, highlighting a scalable and efficient production process. google.com The use of bio-based platform chemicals like 2,5-furandicarboxylic acid, a potential alternative to terephthalic acid, is also being investigated for the synthesis of coordination polymers. rsc.org

Novel Applications in Non-Biological Engineering and Environmental Science

The potential applications of this compound and its constituent parts extend beyond the biological realm into engineering and environmental science. Magnesium-based materials, for instance, are being investigated for their use in environmental remediation, such as wastewater treatment and the removal of toxic metal ions. nih.govnoahchemicals.com Magnesium oxide nanofibers have shown promise in adsorbing radioactive metals. nih.gov

In the field of materials science, magnesium-based nanocomposites are being developed for a range of applications due to their low density, high strength, and other favorable properties. nih.gov Furthermore, there is interest in using magnesium compounds in carbon capture technologies to reduce greenhouse gas emissions. noahchemicals.com The use of magnesium in the production industry also has environmental implications, with efforts underway to reduce the use of potent greenhouse gases like sulfur hexafluoride (SF6) in magnesium processing. epa.gov

Q & A

Validating proteomic findings in fumarate metabolic pathways

  • Combine SILAC (stable isotope labeling by amino acids) with CRISPR-Cas9 knockout strains to confirm enzyme roles. For example, arginase knockout in R. delemar reduces fumarate yield by 40%, validating proteomics-predicted pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.